molecular formula C38H47NO18 B15594010 Euonymine

Euonymine

Cat. No.: B15594010
M. Wt: 805.8 g/mol
InChI Key: PBFGAFDJVQAMRS-MNPNNVDDSA-N
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Description

Euonymine is a terpene lactone. It has a role as a metabolite.

Properties

Molecular Formula

C38H47NO18

Molecular Weight

805.8 g/mol

IUPAC Name

[(1S,3R,13S,14S,17S,18R,19R,20S,21S,22R,23R,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate

InChI

InChI=1S/C38H47NO18/c1-16-17(2)33(46)56-30-28(52-20(5)42)32(55-23(8)45)37(15-49-18(3)40)31(54-22(7)44)27(51-19(4)41)25-29(53-21(6)43)38(37,36(30,10)48)57-35(25,9)14-50-34(47)24-12-11-13-39-26(16)24/h11-13,16-17,25,27-32,48H,14-15H2,1-10H3/t16-,17-,25+,27+,28-,29+,30-,31+,32-,35-,36-,37-,38-/m0/s1

InChI Key

PBFGAFDJVQAMRS-MNPNNVDDSA-N

Origin of Product

United States

Foundational & Exploratory

Isolating Euonymine from Maytenus chiapensis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Euonymine (B13332915) and Maytenus chiapensis

Maytenus chiapensis, a member of the Celastraceae family, is a plant known to produce a variety of bioactive secondary metabolites, including terpenoids and alkaloids. Among these are sesquiterpene pyridine (B92270) alkaloids, a class of compounds characterized by a highly oxygenated sesquiterpenoid core linked to a pyridine moiety. This compound is a notable example of this class and has garnered interest for its potential biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The complex structure of this compound presents a significant challenge for chemical synthesis, making isolation from natural sources a crucial method for obtaining this compound for research and development.

Experimental Protocols: A Proposed Methodology

The following protocol is a hypothetical, yet scientifically grounded, procedure for the isolation and purification of this compound from the dried and powdered plant material of Maytenus chiapensis. It is based on established methods for isolating sesquiterpene pyridine alkaloids from other plants in the Celastraceae family, such as Tripterygium wilfordii.

Extraction
  • Maceration: The dried and powdered plant material (e.g., roots, stems, or leaves) of Maytenus chiapensis is subjected to exhaustive extraction with a polar solvent. Methanol (B129727) or ethanol (B145695) are commonly used for this purpose. The extraction is typically performed at room temperature over several days with periodic agitation to ensure maximum yield.

  • Solvent Evaporation: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Acid-Base Liquid-Liquid Partitioning for Alkaloid Enrichment

A crucial step in isolating alkaloids is to separate them from other classes of compounds based on their basic nature.

  • Acidification: The crude extract is suspended in an aqueous acidic solution (e.g., 5% HCl). This protonates the nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

  • Extraction of Neutral and Acidic Compounds: The acidic aqueous solution is then partitioned against an immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate. This step removes neutral and acidic compounds, which will preferentially move into the organic layer, leaving the protonated alkaloids in the aqueous layer.

  • Basification and Alkaloid Extraction: The pH of the aqueous layer is carefully adjusted to alkaline conditions (pH 9-10) using a base like ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents. The free base alkaloids are then extracted from the aqueous phase using an organic solvent like dichloromethane or ethyl acetate.

  • Concentration: The organic solvent containing the enriched alkaloid fraction is collected, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated to dryness to yield the total alkaloid extract.

Chromatographic Purification

The total alkaloid extract, being a complex mixture, requires further separation to isolate individual compounds. A multi-step chromatographic approach is typically employed.

  • Column Chromatography (CC):

    • Stationary Phase: Silica gel is a common choice for the initial fractionation of the total alkaloid extract.

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Size-Exclusion Chromatography: Fractions containing compounds of similar polarity can be further separated based on their molecular size using a resin like Sephadex LH-20, with methanol often used as the mobile phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved using preparative HPLC.

    • Column: A reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol is employed to achieve high-resolution separation. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

Data Presentation

The following tables summarize the kind of quantitative data that would be collected during the isolation and characterization of this compound. The values presented are hypothetical and based on typical yields and spectroscopic data for similar compounds from related species.

Table 1: Hypothetical Yields from the Isolation of this compound from Maytenus chiapensis

StepProductStarting Material (dry weight)Yield (w/w)
ExtractionCrude Methanolic Extract1 kg5 - 10%
PartitioningTotal Alkaloid Extract50 - 100 g1 - 2% (of crude extract)
CC & HPLCPurified this compound0.5 - 2 g0.01 - 0.1% (of total alkaloids)

Table 2: Spectroscopic Data for the Characterization of this compound

TechniqueData TypeExpected Observations
¹H NMR Chemical Shifts (δ)Signals corresponding to the sesquiterpenoid core and the pyridine ring protons.
(CDCl₃, 400 MHz)Coupling Constants (J)Splitting patterns revealing the connectivity of protons.
¹³C NMR Chemical Shifts (δ)Resonances for all carbon atoms, including those of the carbonyls in the ester groups.
(CDCl₃, 100 MHz)
Mass Spectrometry Molecular Ion Peak[M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of this compound (C₃₈H₄₅NO₁₈).
(ESI-MS)Fragmentation PatternCharacteristic fragmentation patterns aiding in structural elucidation.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the isolation of this compound from Maytenus chiapensis.

experimental_workflow plant_material Dried & Powdered Maytenus chiapensis Plant Material extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Acid-Base Liquid-Liquid Partitioning crude_extract->partitioning total_alkaloids Total Alkaloid Extract partitioning->total_alkaloids column_chromatography Silica Gel Column Chromatography total_alkaloids->column_chromatography fractions Alkaloid-Rich Fractions column_chromatography->fractions hplc Preparative HPLC (C18) fractions->hplc This compound Purified this compound hplc->this compound

Caption: Proposed experimental workflow for this compound isolation.

Signaling Pathway: Inhibition of P-glycoprotein

This compound has been reported to inhibit P-glycoprotein (P-gp), a membrane transporter responsible for multidrug resistance in cancer cells. The diagram below illustrates the general mechanism of P-gp inhibition.

pgp_inhibition cluster_cell Cancer Cell pgp P-glycoprotein (P-gp) drug Chemotherapeutic Drug pgp->drug Efflux adp ADP + Pi pgp->adp drug->pgp Binds to P-gp inside Intracellular Space This compound This compound This compound->pgp Inhibits atp ATP atp->pgp Hydrolysis outside Extracellular Space

Caption: Mechanism of P-glycoprotein inhibition by this compound.

Conclusion

The isolation of this compound from Maytenus chiapensis is a challenging but feasible endeavor that relies on a combination of classical and modern phytochemical techniques. The proposed workflow, integrating solvent extraction, acid-base partitioning, and multi-step chromatography, provides a solid foundation for researchers aiming to obtain this promising bioactive compound. The successful isolation and characterization of this compound will enable further investigation into its pharmacological properties and potential applications in drug development, particularly in the areas of antiviral and cancer chemotherapy. Future research should focus on optimizing the described protocol to maximize the yield and purity of this compound from Maytenus chiapensis.

References

An In-depth Technical Guide to Euonymine and its Core Structure Euonyminol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine (B13332915) is a complex sesquiterpenoid alkaloid that has garnered interest in the scientific community for its notable biological activities. It belongs to the dihydro-β-agarofuran family of natural products and is structurally characterized by a highly oxygenated and stereochemically complex core. This core structure, euonyminol, is the most hydroxylated member of this family. This compound itself is an acylated derivative of euonyminol, featuring six acetyl groups and a 14-membered bislactone bridge.[1][2] The intricate architecture and promising pharmacological effects of this compound, particularly its anti-HIV and P-glycoprotein (P-gp) inhibitory activities, make it a compelling subject for research and drug development.[1][2] This technical guide provides a comprehensive overview of the chemical, biological, and experimental aspects of this compound and its core, euonyminol.

Physicochemical and Spectroscopic Data

Precise quantitative data for this compound and euonyminol are essential for their identification, characterization, and further development. The following tables summarize the available data.

Table 1: Physicochemical Properties
PropertyThis compoundEuonyminol
Molecular Formula C₃₈H₄₇NO₁₈[3]C₁₅H₂₆O₁₀
Molecular Weight 805.78 g/mol [3]382.36 g/mol
Melting Point Data not availableData not available
Appearance Data not availableData not available
Table 2: Spectroscopic Data for this compound
TechniqueData
¹H NMR Specific chemical shift data not readily available in public sources. Characterization is confirmed through ¹H NMR spectroscopy in synthesis studies.[2]
¹³C NMR Specific chemical shift data not readily available in public sources. Characterization is confirmed through ¹³C NMR spectroscopy in synthesis studies.[2]
Mass Spectrometry High-resolution mass spectrometry is used to confirm the molecular formula. Specific m/z values are typically found in supplementary materials of synthesis publications.[2]
Table 3: Spectroscopic Data for Euonyminol
TechniqueData
¹H NMR Specific chemical shift data not readily available in public sources. Characterization is confirmed through ¹H NMR spectroscopy in synthesis studies.[4]
¹³C NMR Specific chemical shift data not readily available in public sources. Characterization is confirmed through ¹³C NMR spectroscopy in synthesis studies.[4]
Mass Spectrometry High-resolution mass spectrometry is used to confirm the molecular formula. Specific m/z values are typically found in supplementary materials of synthesis publications.

Biological Activity

This compound has demonstrated significant biological activities that are of interest for therapeutic applications.

Table 4: Quantitative Biological Activity of this compound
ActivityIC₅₀ / EC₅₀Assay Type
Anti-HIV Activity Data not availableCell-based viral replication assays
P-glycoprotein Inhibition Data not availableCell-based efflux pump inhibition assays

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound and euonyminol.

Total Synthesis of this compound and Euonyminol

The total synthesis of this compound and its core, euonyminol, is a complex undertaking that has been achieved by synthetic chemists. A common strategy involves the synthesis of a protected euonyminol intermediate which can then be further elaborated to this compound.[1][2]

Key Synthetic Steps: [1][2]

  • Construction of the B-ring: Often achieved via an Et₃N-accelerated Diels-Alder reaction.

  • Construction of the C-ring: Typically formed through an intramolecular iodoetherification.

  • Construction of the A-ring: Formed by ring-closing olefin metathesis.

  • Stereocenter Installation: A series of substrate-controlled stereoselective C-C and C-O bond formations are employed to install the numerous stereocenters.

  • Synthesis of this compound from Euonyminol Intermediate: This involves site-selective bis-esterification to generate the bislactone, followed by a [3 + 2]-cycloaddition and reductive desulfurization to install the remaining stereocenters on the macrocycle. The final steps involve deprotection and acetylation.

Isolation from Natural Sources
  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol (B129727) or ethanol).

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other components. The extract is acidified to protonate the nitrogen atoms of the alkaloids, making them soluble in the aqueous layer. The aqueous layer is then basified, and the alkaloids are extracted back into an organic solvent.

  • Chromatography: The crude alkaloid mixture is then purified using various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Anti-HIV Activity Assay

The anti-HIV activity of compounds like this compound is typically assessed using cell-based assays that measure the inhibition of viral replication.

General Protocol:

  • Cell Culture: A suitable host cell line (e.g., MT-4 cells, a human T-cell line) is cultured under appropriate conditions.

  • Infection: The cells are infected with a known titer of HIV-1.

  • Treatment: The infected cells are treated with various concentrations of the test compound (this compound). A positive control (e.g., a known anti-HIV drug like zidovudine) and a negative control (vehicle) are included.

  • Incubation: The treated and control cells are incubated for a period that allows for several rounds of viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, using an enzyme-linked immunosorbent assay (ELISA), or by measuring the activity of reverse transcriptase in the culture supernatant.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is calculated from the dose-response curve. Cytotoxicity of the compound on the host cells is also assessed in parallel to determine the therapeutic index.

P-glycoprotein Inhibition Assay

The ability of this compound to inhibit the P-glycoprotein efflux pump can be evaluated using several in vitro methods. A common approach is to measure the intracellular accumulation of a fluorescent P-gp substrate, such as rhodamine 123.

General Protocol using Rhodamine 123 Accumulation:

  • Cell Culture: A cell line that overexpresses P-glycoprotein (e.g., a multidrug-resistant cancer cell line) and its parental sensitive cell line are cultured.

  • Treatment: The cells are pre-incubated with various concentrations of the test compound (this compound) or a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Substrate Addition: The fluorescent P-gp substrate, rhodamine 123, is added to the cells and incubated for a specific time.

  • Washing: The cells are washed to remove extracellular rhodamine 123.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. The concentration of the compound that causes 50% of the maximum inhibition (IC₅₀) is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise signaling pathway through which this compound exerts its P-glycoprotein inhibitory effect has not been explicitly elucidated in the available literature. However, based on the mechanisms of other sesquiterpenoid alkaloids and natural product P-gp inhibitors, a few potential pathways can be proposed. P-gp inhibitors can act through competitive, non-competitive, or allosteric inhibition of the transporter, or by affecting the ATP hydrolysis that powers the efflux pump.

Below is a generalized diagram illustrating potential mechanisms of P-glycoprotein inhibition, which may be relevant to this compound.

Pgp_Inhibition_Pathway cluster_membrane Cell Membrane cluster_inhibition Potential Inhibition Mechanisms by this compound Pgp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug Pgp->Drug Efflux ADP ADP + Pi Pgp->ADP Drug->Pgp Binds to substrate site Extracellular Extracellular Space This compound This compound ATP ATP ATP->Pgp Provides energy mech1 1. Competitive Inhibition mech2 2. Non-competitive/Allosteric Inhibition mech3 3. ATP Hydrolysis Inhibition Euonymine_comp This compound Euonymine_comp->Pgp Competes with drug for binding site Euonymine_allo This compound Euonymine_allo->Pgp Binds to allosteric site, altering conformation Euonymine_atp This compound Euonymine_atp->Pgp Interferes with ATP binding/hydrolysis Intracellular Intracellular Space Intracellular->Drug

Caption: Potential mechanisms of P-glycoprotein inhibition by this compound.

Toxicology

Comprehensive toxicological data for this compound is not widely available in the public domain. As with many complex natural products, it is crucial to evaluate the cytotoxicity and in vivo toxicity to determine its therapeutic window. General toxicological studies would include:

  • In vitro cytotoxicity assays: To determine the effect of this compound on the viability of various cell lines, including normal and cancerous cells.

  • Acute and chronic in vivo toxicity studies: To assess the short-term and long-term effects of this compound administration in animal models, including determination of the LD₅₀ and observation of any pathological changes.

Conclusion

This compound and its core structure, euonyminol, represent a fascinating class of natural products with significant potential for drug development, particularly in the areas of antiviral and cancer chemotherapy. Their complex structures pose a significant challenge for chemical synthesis but also offer a unique scaffold for the design of novel therapeutic agents. Further research is needed to fully elucidate the specific mechanisms of action, obtain detailed quantitative biological and toxicological data, and optimize their therapeutic potential. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the science of these promising compounds.

References

A Technical Guide to the Physical and Chemical Properties of Euonymine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euonymine is a complex sesquiterpenoid pyridine (B92270) alkaloid that has garnered significant interest within the scientific community due to its notable biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available scientific literature. It includes a summary of its structural and physicochemical characteristics, spectroscopic data, and a discussion of its biological activities. Detailed experimental methodologies and a visualization of a relevant signaling pathway are also presented to support further research and drug development efforts.

Introduction

This compound is a natural product isolated from plants of the Celastraceae family, such as Maytenus chiapensis and Tripterygium wilfordii.[3] It belongs to the dihydro-β-agarofuran family of sesquiterpenoids, characterized by a highly oxygenated and stereochemically complex core structure.[1][2] The intricate molecular architecture of this compound, which includes a 14-membered bislactone ring composed of a substituted pyridine dicarboxylic acid, presents a formidable challenge for total synthesis and is a subject of ongoing research.[1][2] Its potential as a P-glycoprotein inhibitor makes it a compound of interest for overcoming multidrug resistance in cancer chemotherapy.[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The available data is based on computational models and experimental findings from various sources.

PropertyValueSource
Molecular Formula C₃₈H₄₇NO₁₈[3][4]
Molecular Weight 805.78 g/mol [3][4]
CAS Number 33458-82-1[4][5]
Appearance White to off-white solid[3]
Solubility Methanol: 0.76 mg/mL (requires sonication and warming)[3]
Melting Point Not reported in available literature
Boiling Point Not reported in available literature
Chemical Class Sesquiterpene Pyridine Alkaloid[3]

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS). While specific raw data is often found in supplementary materials of research publications, this section outlines the types of data used for its characterization.

Spectroscopic TechniqueDescription
¹H NMR Used to determine the proton environment in the molecule, providing information on chemical shifts, coupling constants, and stereochemistry.
¹³C NMR Provides information on the carbon skeleton of the molecule. Techniques like DEPT are used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR (COSY, HMBC, HSQC) These techniques are crucial for establishing the connectivity between protons and carbons, aiding in the complete structural assignment of this complex molecule.
Infrared (IR) Spectroscopy Used to identify the presence of specific functional groups, such as carbonyls (from esters and lactones), hydroxyl groups, and the pyridine ring.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Experimental Protocols

The characterization of this compound and its derivatives involves a series of standard and advanced experimental procedures. The following are generalized protocols based on methodologies reported in the total synthesis of this compound.[1]

General Chromatographic and Spectroscopic Methods
  • Thin-Layer Chromatography (TLC): Analytical TLC is typically performed on pre-coated silica (B1680970) gel plates (e.g., E. Merck Silica gel 60 F₂₅₄, 0.25 mm) to monitor reaction progress.

  • Flash Column Chromatography: Purification of intermediates and the final product is carried out using silica gel (e.g., 40-50 μm Silica Gel 60N) or automated flash chromatography systems.

  • High-Performance Liquid Chromatography (HPLC): Used for the final purification and analysis of the synthesized compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400, 500, or 600 MHz) using deuterated solvents such as CDCl₃. Chemical shifts are reported in ppm relative to internal standards.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer as a thin film on KBr or CaF₂ plates.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using techniques such as ESI-TOF (Electrospray Ionization Time-of-Flight).

  • Optical Rotation: Measured on a polarimeter at room temperature using the sodium D line to determine the specific rotation of the chiral molecule.

  • Melting Point: Determined using a micro melting point apparatus.

Example Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a complex natural product like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction1 Multi-step Chemical Synthesis start->reaction1 crude Crude Product reaction1->crude column Flash Column Chromatography crude->column hplc HPLC column->hplc final Pure this compound hplc->final nmr NMR (1H, 13C, 2D) ms HRMS ir IR Spectroscopy optical Optical Rotation final->nmr final->ms final->ir final->optical

A generalized workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit significant biological activities, most notably as an inhibitor of P-glycoprotein (P-gp) and as an anti-HIV agent.[1][2]

P-glycoprotein Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from cells.[6] Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer. Inhibitors of P-gp, like this compound, can block this efflux, thereby increasing the intracellular concentration of chemotherapeutic agents and restoring their efficacy.

The regulation of P-gp expression and function is complex and involves multiple signaling pathways, including the Ras/MAPK, JNK, p38 MAPK, and PI3K/AKT/NF-κB pathways.[7][8][9] Inhibition of these pathways can lead to the downregulation of P-gp expression.[6] this compound likely exerts its inhibitory effect through direct interaction with P-gp or by modulating one or more of these signaling cascades.

The diagram below illustrates the general mechanism of P-glycoprotein-mediated drug efflux and its inhibition, leading to increased intracellular drug accumulation and cell death.

G cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Drug Efflux Pgp->Drug_out Pumps out Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds to Apoptosis Apoptosis / Cell Death Drug_in->Apoptosis Induces label_in Increased Intracellular Drug Concentration This compound This compound This compound->Pgp Inhibits extracellular Extracellular Space extracellular->Drug_in Drug Entry

Mechanism of P-glycoprotein inhibition by this compound.
Anti-HIV Activity

The anti-HIV properties of this compound have also been reported, although the precise mechanism of action is not yet fully elucidated.[1][2] Potential mechanisms for anti-HIV agents include the inhibition of viral entry into host cells, inhibition of reverse transcriptase, or interference with viral protein synthesis and assembly.[10] For instance, some compounds inhibit the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on host cells.[10] Further research is required to determine the specific anti-HIV mechanism of this compound.

Conclusion

This compound is a structurally complex and biologically active natural product with significant potential in drug development, particularly in the context of overcoming multidrug resistance in cancer. This guide has summarized the currently available information on its physical and chemical properties, spectroscopic characterization, and biological activities. The provided experimental outlines and pathway diagram serve as a foundation for researchers aiming to further investigate this promising molecule. Future studies should focus on elucidating its precise mechanisms of action and exploring its therapeutic potential through preclinical and clinical investigations.

References

Methodological & Application

Total Synthesis of Euonymine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the total synthesis of Euonymine, a complex sesquiterpene alkaloid with potential anti-HIV and P-glycoprotein inhibitory activities. The synthesis described herein is based on the groundbreaking work of Inoue and colleagues, who reported the first total synthesis of this natural product.[1] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis of complex natural products and their analogues.

Introduction

This compound is a member of the dihydro-β-agarofuran family of sesquiterpenoids and possesses a highly intricate molecular architecture.[1] Its structure is characterized by a dense array of stereocenters, a polyoxygenated core, and a unique 14-membered macrodilactone bridge. These features make it a formidable challenge for chemical synthesis and an attractive target for the development of novel synthetic methodologies. The successful total synthesis of this compound not only provides a route to access this and related natural products for further biological evaluation but also serves as a platform for the synthesis of novel analogues with potentially improved therapeutic properties.

The synthetic strategy hinges on a convergent approach, wherein the core structure (euonyminol) and the macrocyclic bridge are synthesized separately and then coupled in the later stages. Key transformations include a Diels-Alder reaction to set key stereocenters, an intramolecular iodoetherification, a ring-closing metathesis to form the A-ring, and a late-stage macrolactonization to complete the synthesis.

Experimental Protocols

The following protocols are adapted from the supplementary information of the primary literature and detail the key steps in the total synthesis of this compound.

Synthesis of the Dihydro-β-agarofuran Core

The construction of the core structure of this compound, a protected euonyminol derivative, is a multi-step process that begins with commercially available starting materials. A key intermediate is synthesized through a series of carefully orchestrated reactions.

Key Experiment 1: Et3N-Accelerated Diels-Alder Reaction

This reaction establishes the initial stereochemistry of the B-ring.

  • To a solution of the diene (1.0 equivalent) in toluene (B28343) (0.2 M), add the dienophile (1.2 equivalents) and triethylamine (B128534) (Et3N, 2.0 equivalents).

  • Stir the reaction mixture at 80 °C for 24 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the Diels-Alder adduct.

Formation of the Macrocyclic Ring

A critical phase of the synthesis is the construction of the 14-membered bislactone that bridges two hydroxyl groups of the core.

Key Experiment 2: Intermolecular Esterification

This step attaches the pyridine-dicarboxylic acid moiety to the C3 hydroxyl group of the core.

  • To a solution of the advanced dihydroagarofuran (B1235886) intermediate (1.0 equivalent) in dichloromethane (B109758) (CH2Cl2, 0.1 M) at 0 °C, add the acid chloride of the pyridine (B92270) dicarboxylic acid derivative (1.1 equivalents) and 4-dimethylaminopyridine (B28879) (DMAP, 1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with CH2Cl2 (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the esterified product. An exemplary esterification step in the synthesis reported a yield of 91%.[2]

Key Experiment 3: [3 + 2]-Cycloaddition and Reductive Desulfurization

This sequence is employed to introduce the two methyl groups on the macrocycle with the correct stereochemistry.[3]

  • Step 3a: [3 + 2] Cycloaddition:

    • To a solution of the unsaturated ester (1.0 equivalent) in toluene (0.05 M), add the thiocarbonyl ylide precursor (1.5 equivalents).

    • Heat the mixture at 110 °C for 6 hours in a sealed tube.

    • Cool the reaction to room temperature and concentrate.

    • Purify the residue by column chromatography to isolate the cycloadduct.

  • Step 3b: Reductive Desulfurization:

    • Dissolve the cycloadduct (1.0 equivalent) in ethanol (B145695) (0.1 M).

    • Add Raney nickel (excess) and stir the suspension under a hydrogen atmosphere (1 atm) for 16 hours.

    • Filter the reaction mixture through a pad of Celite and wash with ethanol.

    • Concentrate the filtrate and purify the residue by chromatography to obtain the dimethylated macrocycle.

Data Presentation

The following table summarizes the yields for key transformations in the total synthesis of this compound, as reported in the literature.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Intermolecular EsterificationAdvanced dihydroagarofuran intermediateC3-esterified intermediateAza-cinnamic acid precursor, DCC, DMAP91[2]
Global Deprotection and AcetylationProtected euonyminolEuonyminol octaacetate1. Deprotection conditions 2. Acetic anhydride, pyridineN/A[3]
Site-selective Bis-esterificationDifferentially protected euonyminolBislactone1. Intermolecular condensation 2. MacrolactonizationN/A
Final Deprotection and AcetylationProtected this compoundThis compound1. Deprotection conditions 2. Acetic anhydride, pyridineN/A

Note: "N/A" indicates that the specific yield for this multi-step sequence was not explicitly detailed in the abstracts reviewed. For precise yields, consultation of the full experimental procedures in the cited literature is recommended.

Visualizations

The following diagrams illustrate the logical flow of the total synthesis of this compound.

Euonymine_Synthesis_Workflow cluster_core Core Synthesis cluster_macrocycle Macrocycle Formation cluster_final Final Steps R_Glycerol (R)-Glycerol Acetonide Diels_Alder Et3N-accelerated Diels-Alder R_Glycerol->Diels_Alder Construction of B-ring Iodoetherification Intramolecular Iodoetherification Diels_Alder->Iodoetherification Construction of C-ring RCM Ring-Closing Olefin Metathesis Iodoetherification->RCM Construction of A-ring Protected_Euonyminol Protected Euonyminol RCM->Protected_Euonyminol Stereoselective C-C and C-O bond formations Coupling Site-selective Bis-esterification Protected_Euonyminol->Coupling Pyridine_Acid Pyridine Dicarboxylic Acid Derivative Esterification Intermolecular Esterification Pyridine_Acid->Esterification Cycloaddition [3+2] Cycloaddition Esterification->Cycloaddition Desulfurization Reductive Desulfurization Cycloaddition->Desulfurization Bislactone Bislactone Desulfurization->Bislactone Bislactone->Coupling Final_Deprotection Deprotection and Acetylation Coupling->Final_Deprotection This compound This compound Final_Deprotection->this compound

Caption: Workflow of the total synthesis of this compound.

Retrosynthesis This compound This compound Protected_this compound Protected this compound This compound->Protected_this compound Deprotection/ Acetylation Bislactone_Core Bislactone-Core Adduct Protected_this compound->Bislactone_Core Macrolactonization Protected_Euonyminol Protected Euonyminol Core Bislactone_Core->Protected_Euonyminol Esterification Pyridine_Diacid Pyridine Diacid Moiety Bislactone_Core->Pyridine_Diacid Esterification Starting_Materials Simpler, Commercially Available Materials ((R)-Glycerol Acetonide, etc.) Protected_Euonyminol->Starting_Materials Multi-step synthesis

Caption: Retrosynthetic analysis of this compound.

References

Enantioselective Synthesis of the Euonymine Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex, highly oxygenated sesquiterpenoid natural product belonging to the dihydro-β-agarofuran family of alkaloids.[1][2] Isolated from plants of the Celastraceae family, this compound and its congeners exhibit a range of biological activities, including anti-HIV and P-glycoprotein inhibitory effects.[1][2] The formidable molecular architecture of this compound, characterized by a dense array of stereocenters and oxygenation, presents a significant challenge for chemical synthesis.[1][2] This document provides detailed application notes and protocols for the enantioselective synthesis of the this compound core, drawing from seminal total syntheses reported in the literature. The methodologies outlined herein provide a roadmap for the construction of this intricate molecular scaffold, which can serve as a platform for the synthesis of this compound itself and novel analogs for drug discovery programs.

Retrosynthetic Analysis and Strategic Overview

The enantioselective synthesis of the this compound core, euonyminol, has been achieved through various strategic approaches. Two prominent strategies, developed by the research groups of Inoue and Herzon, are highlighted here. Both approaches tackle the formidable challenge of constructing the polycyclic core with its numerous stereocenters.

A representative retrosynthetic analysis is depicted below. The core structure of euonyminol can be disconnected to reveal key building blocks and strategic bond formations. The central strategy often revolves around the sequential construction of the A, B, and C rings, with careful planning for the installation of the numerous stereocenters.

G EuonymineCore This compound Core (Euonyminol) ABC_Ring Tricyclic Core (ABC Rings) EuonymineCore->ABC_Ring Late-stage oxidations A_Ring_Precursor A-Ring Precursor ABC_Ring->A_Ring_Precursor Ring-Closing Metathesis (Inoue) or Radical Cyclization (Herzon) BC_Ring_Precursor Bicyclic Precursor (BC Rings) ABC_Ring->BC_Ring_Precursor Intramolecular Aldol/Oxyalkylation Chiral_Pool Chiral Pool Starting Material (e.g., (R)-carvone or (R)-glycerol acetonide) BC_Ring_Precursor->Chiral_Pool Diels-Alder Reaction or other cycloadditions

Caption: A generalized retrosynthetic analysis for the this compound core.

Key Synthetic Transformations and Experimental Protocols

The following sections detail the experimental protocols for key transformations in the enantioselective synthesis of the this compound core, based on the successful total syntheses.

I. Synthesis via Diels-Alder Reaction and Ring-Closing Metathesis (Inoue Approach)

This strategy commences from a chiral pool starting material and utilizes a key Diels-Alder reaction to set early stereocenters, followed by the formation of the C-ring via iodoetherification and the A-ring via ring-closing metathesis.[1][2]

Key Reaction Scheme (Inoue Approach)

G cluster_0 Key Stages in the Inoue Synthesis Start (R)-Glycerol Acetonide Derivative DielsAlder Et3N-accelerated Diels-Alder Start->DielsAlder Construction of B-ring Iodoetherification Intramolecular Iodoetherification DielsAlder->Iodoetherification Construction of C-ring RCM Ring-Closing Olefin Metathesis Iodoetherification->RCM Construction of A-ring Core Protected This compound Core RCM->Core

Caption: Workflow for the construction of the ABC-ring system of this compound.

Quantitative Data for Key Steps (Inoue Approach)

Step No.ReactionStarting MaterialProductYield (%)Stereoselectivity (dr)
1Et3N-accelerated Diels-AlderDienophile derived from (R)-glycerol acetonideBicyclic adduct83>20:1
2Intramolecular IodoetherificationAcyclic precursorC-ring cyclized product91N/A
3Ring-Closing Olefin MetathesisDiene precursorABC-tricyclic core85N/A

Experimental Protocol: Et3N-accelerated Diels-Alder Reaction

  • To a solution of the dienophile (1.0 equiv) in toluene (B28343) (0.1 M) at room temperature was added 3-hydroxy-4-methyl-2-pyrone (1.2 equiv) and triethylamine (B128534) (Et3N, 2.0 equiv).

  • The reaction mixture was stirred at 80 °C for 24 hours.

  • After cooling to room temperature, the mixture was concentrated under reduced pressure.

  • The residue was purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate) to afford the bicyclic adduct.

II. Synthesis via Intramolecular Alkene Oxyalkylation and Radical Cyclization (Herzon Approach)

This enantioselective synthesis of (-)-euonyminol begins with (R)-carvone and features a key intramolecular alkene oxyalkylation to establish a critical quaternary stereocenter. The tricyclic scaffold is then accessed via an intramolecular aldol-dehydration, with a subsequent radical cyclization to form the A-ring.

Key Reaction Scheme (Herzon Approach)

G cluster_1 Key Stages in the Herzon Synthesis Start_H (R)-Carvone Derivative Oxyalkylation Intramolecular Alkene Oxyalkylation Start_H->Oxyalkylation Sets C10 quaternary center Aldol Intramolecular Aldol-Dehydration Oxyalkylation->Aldol Forms tricyclic scaffold Radical_Cyclization 6-endo-dig Radical Cyclization Aldol->Radical_Cyclization Constructs A-ring Core_H Protected This compound Core Radical_Cyclization->Core_H

Caption: Workflow for the enantioselective synthesis of the this compound core.

Quantitative Data for Key Steps (Herzon Approach)

Step No.ReactionStarting MaterialProductYield (%)Stereoselectivity (dr)
1Intramolecular Alkene OxyalkylationAllylic alcohol precursorDihydrofuran derivative75>20:1
2Intramolecular Aldol-DehydrationDiketone precursorTricyclic enone88N/A
36-endo-dig Radical CyclizationEnyne precursorA-ring cyclized product65N/A

Experimental Protocol: Intramolecular Alkene Oxyalkylation

  • To a solution of the allylic alcohol (1.0 equiv) in dichloromethane (B109758) (CH2Cl2, 0.02 M) at -78 °C was added 2,6-lutidine (1.5 equiv) followed by the slow addition of phenylselenyl chloride (PhSeCl, 1.2 equiv).

  • The reaction mixture was stirred at -78 °C for 1 hour.

  • The reaction was quenched by the addition of saturated aqueous sodium bicarbonate (NaHCO3).

  • The aqueous layer was extracted with CH2Cl2, and the combined organic layers were dried over sodium sulfate (B86663) (Na2SO4), filtered, and concentrated.

  • The crude product was purified by silica gel chromatography to yield the dihydrofuran derivative.

Conclusion

The enantioselective synthesis of the this compound core is a significant achievement in natural product synthesis, showcasing the power of modern synthetic methodologies to construct complex molecular architectures. The strategies and protocols detailed in this document, derived from the pioneering work of leading research groups, provide a valuable resource for chemists engaged in the synthesis of this compound and its analogs. These synthetic routes not only enable access to these biologically important molecules but also offer a platform for the development of novel therapeutic agents. The continued exploration of innovative synthetic strategies will undoubtedly lead to more efficient and versatile approaches to this fascinating class of natural products.

References

Unveiling the Anti-HIV Potential of Euonymine: A Detailed Guide to In Vitro Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Euonymine, a complex sesquiterpenoid alkaloid, has demonstrated notable inhibitory effects against the Human Immunodeficiency Virus (HIV). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the evaluation of this compound's anti-HIV activity. The following sections outline the essential experimental procedures, data interpretation, and relevant signaling pathways.

Data Summary: In Vitro Anti-HIV-1 and Cytotoxicity Profile of this compound

The anti-HIV-1 activity of this compound is evaluated by its ability to inhibit viral replication in susceptible cell lines. Concurrently, its cytotoxic effect on host cells is assessed to determine its therapeutic window. The key parameters are the 50% effective concentration (EC₅₀), the concentration at which 50% of viral replication is inhibited, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's specific antiviral activity versus its general toxicity.

Compound Anti-HIV-1 Activity (EC₅₀) Cytotoxicity (CC₅₀) Selectivity Index (SI = CC₅₀/EC₅₀) Cell Line Viral Strain
This compoundData not available in searchesData not available in searchesData not available in searchese.g., MT-4, CEM-SS, PM1e.g., HIV-1 (IIIB), HIV-1 (RF)
Reference Drug (e.g., AZT)Typically in the nM rangeTypically in the µM range>1000As aboveAs above

Note: Specific quantitative data for this compound's anti-HIV activity (EC₅₀ and CC₅₀) were not available in the conducted searches. The table serves as a template for presenting such data once obtained from experimental assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard assays used for the evaluation of anti-HIV compounds.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well microtiter plates

  • Susceptible cell line (e.g., MT-4, CEM-SS, or PM1 T-lymphocyte cell lines)

  • Complete cell culture medium

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each concentration to the wells in triplicate. Include a "cells only" control (medium without the compound).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the anti-HIV assay (e.g., 4-5 days).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability at each concentration relative to the untreated control. The CC₅₀ value is determined from the dose-response curve.

Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)

This assay quantifies the level of HIV-1 p24 capsid protein, a marker of viral replication, in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of this compound indicates inhibition of viral replication.

Principle: The p24 antigen capture ELISA is a sandwich immunoassay. Wells of a microplate are coated with a monoclonal antibody specific for the HIV-1 p24 antigen. The cell culture supernatant is added, and any p24 antigen present binds to the antibody. A second, enzyme-linked anti-p24 antibody is then added, which binds to the captured p24. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of p24 antigen.

Materials:

  • This compound

  • HIV-1 viral stock (e.g., HIV-1 IIIB or RF)

  • Susceptible cell line (e.g., MT-4 cells)

  • Complete cell culture medium

  • 96-well microtiter plates

  • HIV-1 p24 Antigen ELISA kit

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Infection: Susceptible cells (e.g., MT-4) are infected with a predetermined amount of HIV-1.

  • Compound Treatment: Immediately after infection, the cells are seeded in a 96-well plate in the presence of serial dilutions of this compound. Control wells include infected cells without the compound (virus control) and uninfected cells (cell control).

  • Incubation: The plate is incubated for 4-5 days to allow for viral replication.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected.

  • p24 ELISA: The amount of p24 antigen in the supernatants is quantified using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each concentration of this compound relative to the virus control. The EC₅₀ value is determined from the dose-response curve.

Reverse Transcriptase (RT) Activity Assay

This enzymatic assay determines if this compound directly inhibits the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

Principle: This assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a DNA strand that is synthesized by the RT enzyme using a template/primer. Inhibition of RT activity by this compound results in a decrease in the incorporation of the labeled dNTP.

Materials:

  • This compound

  • Recombinant HIV-1 Reverse Transcriptase

  • Reverse Transcriptase Assay Kit (containing reaction buffer, template/primer, dNTPs, and a labeled dNTP)

  • Microplate for the specific detection method (e.g., colorimetric, fluorescent, or radioactive)

  • Detection reagents

Procedure:

  • Reaction Setup: In a microplate, a reaction mixture is prepared containing the reaction buffer, template/primer, and dNTPs.

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction wells. A no-inhibitor control is included.

  • Enzyme Addition: The reaction is initiated by adding a standardized amount of recombinant HIV-1 RT.

  • Incubation: The plate is incubated at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.

  • Detection: The amount of incorporated labeled dNTP is quantified according to the kit's instructions.

  • Data Analysis: The percentage of RT inhibition is calculated for each concentration of this compound relative to the no-inhibitor control. The IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity) is determined.

Visualization of Experimental Workflow and Signaling Pathways

To facilitate a clear understanding of the experimental processes and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Anti-HIV Activity Assay cluster_mechanistic Mechanistic Assay c1 Seed Cells c2 Add this compound Dilutions c1->c2 c3 Incubate c2->c3 c4 Add MTT c3->c4 c5 Solubilize Formazan c4->c5 c6 Measure Absorbance c5->c6 c7 Calculate CC50 c6->c7 a1 Infect Cells with HIV-1 a2 Add this compound Dilutions a1->a2 a3 Incubate a2->a3 a4 Collect Supernatant a3->a4 a5 p24 ELISA a4->a5 a6 Calculate EC50 a5->a6 m1 Prepare RT Reaction Mix m2 Add this compound Dilutions m1->m2 m3 Add HIV-1 RT m2->m3 m4 Incubate m3->m4 m5 Detect DNA Synthesis m4->m5 m6 Calculate IC50 m5->m6

Fig. 1: Experimental workflow for evaluating the anti-HIV activity of this compound.

hiv_replication_cycle cluster_entry 1. Entry cluster_replication 2. Replication cluster_assembly 3. Assembly & Release Binding Binding & Fusion RT Reverse Transcription Binding->RT Integration Integration RT->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding & Maturation Assembly->Budding This compound This compound This compound->RT Potential Inhibition

Fig. 2: Potential inhibition of the HIV-1 replication cycle by this compound.

Disclaimer: The provided protocols are intended as a general guide. Specific experimental conditions may need to be optimized based on the cell lines, viral strains, and reagents used. It is essential to consult original research articles for precise details once specific data for this compound becomes available. The absence of concrete data in the conducted searches highlights the need for primary research to fully elucidate the anti-HIV-1 profile of this compound.

In Vitro Efficacy of Euonymine on Multidrug-Resistant Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Multidrug resistance (MDR) presents a significant hurdle in cancer chemotherapy, often leading to treatment failure. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing intracellular concentrations of chemotherapeutic agents. Euonymine, a natural compound, has demonstrated potential in overcoming MDR, showing inhibitory effects on P-glycoprotein. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of this compound on multidrug-resistant cancer cell lines. The protocols outlined below detail methodologies for assessing cytotoxicity, P-glycoprotein inhibition, and the potential involvement of the PI3K/Akt signaling pathway.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols. These tables are designed for easy comparison of the cytotoxic effects of a standard chemotherapeutic agent (e.g., Doxorubicin) in the presence and absence of this compound in both drug-sensitive and multidrug-resistant cell lines.

Table 1: Cytotoxicity of Doxorubicin (B1662922) in Sensitive and Multidrug-Resistant Cell Lines

Cell LineTreatmentIC50 (µM) ± SD
MCF-7 (Sensitive)DoxorubicinValue
MCF-7/ADR (Resistant)DoxorubicinValue

Note: IC50 values are hypothetical and should be determined experimentally.

Table 2: Reversal of Doxorubicin Resistance by this compound in Multidrug-Resistant Cell Lines

Cell LineTreatmentIC50 (µM) ± SDReversal Fold
MCF-7/ADRDoxorubicinValue1
MCF-7/ADRDoxorubicin + this compound (non-toxic conc.)ValueValue

Note: The Reversal Fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with this compound.

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Human breast adenocarcinoma cell line, MCF-7 (drug-sensitive)

  • Doxorubicin-resistant MCF-7 cell line, MCF-7/ADR (P-gp overexpressing)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Doxorubicin hydrochloride

  • This compound

Protocol:

  • Culture both MCF-7 and MCF-7/ADR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • To maintain the resistant phenotype, supplement the culture medium for MCF-7/ADR cells with an appropriate concentration of doxorubicin (e.g., 1 µM).

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells using Trypsin-EDTA when they reach 80-90% confluency.

  • Prior to each experiment, culture the MCF-7/ADR cells in a drug-free medium for at least one week to avoid interference from the selecting agent.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound and/or a chemotherapeutic agent that inhibits cell growth by 50% (IC50).

Materials:

  • MCF-7 and MCF-7/ADR cells

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Doxorubicin stock solution (in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Seed MCF-7 and MCF-7/ADR cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Doxorubicin in the culture medium.

  • Treat the cells with varying concentrations of Doxorubicin alone, this compound alone, or a combination of Doxorubicin and a fixed, non-toxic concentration of this compound. Include a vehicle control (DMSO).

  • Incubate the plates for 48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using a dose-response curve.

P-glycoprotein Efflux Pump Activity Assay (Rhodamine 123 Accumulation)

This assay measures the ability of this compound to inhibit the P-gp efflux pump, leading to the intracellular accumulation of the fluorescent substrate Rhodamine 123.

Materials:

  • MCF-7 and MCF-7/ADR cells

  • 24-well plates

  • This compound

  • Verapamil (positive control P-gp inhibitor)

  • Rhodamine 123

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer

Protocol:

  • Seed MCF-7 and MCF-7/ADR cells in 24-well plates and grow to confluency.

  • Pre-incubate the cells with a non-toxic concentration of this compound or Verapamil for 1 hour at 37°C.

  • Add Rhodamine 123 (e.g., 5 µM) to each well and incubate for another 90 minutes.

  • Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Lyse the cells with lysis buffer.

  • Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader (excitation/emission ~485/528 nm).

  • Increased fluorescence in this compound-treated MCF-7/ADR cells compared to the untreated control indicates inhibition of P-gp activity.

Western Blot Analysis for P-glycoprotein and PI3K/Akt Pathway Proteins

This method is used to determine the effect of this compound on the expression levels of P-gp and key proteins in the PI3K/Akt signaling pathway.

Materials:

  • MCF-7 and MCF-7/ADR cells

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-P-gp, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat MCF-7/ADR cells with a non-toxic concentration of this compound for 24-48 hours.

  • Lyse the cells and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the induction of apoptosis by this compound in combination with a chemotherapeutic agent.

Materials:

  • MCF-7/ADR cells

  • 6-well plates

  • This compound

  • Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed MCF-7/ADR cells in 6-well plates.

  • Treat the cells with Doxorubicin alone, this compound alone, or a combination of both for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cells and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Mandatory Visualization

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Seed MCF-7 & MCF-7/ADR Cells treatment Treat with this compound and/or Doxorubicin start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity pgp_activity P-gp Activity Assay (Rhodamine 123) treatment->pgp_activity western_blot Western Blot Analysis treatment->western_blot apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis ic50 Determine IC50 & Reversal Fold cytotoxicity->ic50 pgp_inhibition Quantify P-gp Inhibition pgp_activity->pgp_inhibition protein_expression Analyze Protein Expression (P-gp, p-Akt) western_blot->protein_expression apoptosis_quantification Quantify Apoptotic Cells apoptosis->apoptosis_quantification conclusion Evaluate this compound's MDR Reversal Efficacy ic50->conclusion pgp_inhibition->conclusion protein_expression->conclusion apoptosis_quantification->conclusion signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pgp P-glycoprotein (P-gp) chemo_out Chemotherapeutic Drug Efflux pgp->chemo_out mdr Multidrug Resistance pi3k PI3K akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition This compound This compound This compound->pgp Inhibits This compound->pi3k Inhibits? chemo Chemotherapeutic Drug chemo->pgp Substrate

Determining the Cytotoxic Effects of Euonymine: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euonymine is a complex sesquiterpenoid alkaloid found in plants of the Euonymus genus. While direct and extensive cytotoxic data on purified this compound is limited in publicly available literature, extracts from Euonymus species, rich in such alkaloids, have demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines. Structurally related dihydro-β-agarofuran sesquiterpenoids have also shown promising cytotoxic activities. This document provides a detailed guide for researchers to assess the cytotoxicity of this compound using established cell-based assays. The protocols and application notes presented here are based on methodologies commonly employed for the evaluation of natural products and are intended to serve as a comprehensive framework for investigating the potential of this compound as a cytotoxic agent.

Data Presentation

Table 1: Cytotoxicity of Compounds from Euonymus Species and Related Sesquiterpenoids

Compound/ExtractCell LineAssayIC50 (µM)Reference
Phenolic Compounds (1-3, 7-9) from E. alatusA549 (Lung Carcinoma)Not Specified15.20 - 29.81
Phenolic Compounds (1-3, 7-9) from E. alatusSK-OV-3 (Ovarian Cancer)Not Specified15.20 - 29.81
Phenolic Compounds (1-3, 7-9) from E. alatusSK-MEL-2 (Melanoma)Not Specified15.20 - 29.81
Phenolic Compounds (1-3, 7-9) from E. alatusHCT-15 (Colon Cancer)Not Specified15.20 - 29.81
Dihydro-β-agarofuran (Compound 4)HL-60 (Leukemia)MTT3.61[1]
Dihydro-β-agarofuran (Compound 4)K562 (Leukemia)MTT17.13[1]
Dihydro-β-agarofuran (Compound 4)HCT-116 (Colon Cancer)MTT10.15[1]
Dihydro-β-agarofuran (Compounds 5-7)Various Cancer Cell LinesMTT11.8 - 30.1[2][3]

Experimental Protocols

To comprehensively evaluate the cytotoxicity of this compound, a multi-assay approach is recommended. This should include assays for cell viability, membrane integrity, and apoptosis.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of desired concentrations. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

Principle: The LDH assay is a colorimetric assay that quantifies the amount of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium. This serves as an indicator of compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Collection of Supernatant: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Spontaneous LDH Release: LDH activity in the supernatant of untreated cells.

    • Maximum LDH Release: LDH activity in the supernatant of cells treated with a lysis buffer (provided in the kit).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide - PI Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density. After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value. Include vehicle and positive controls.

  • Incubation: Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: The cell population will be divided into four quadrants:

    • Q1 (Annexin V- / PI+): Necrotic cells

    • Q2 (Annexin V+ / PI+): Late apoptotic cells

    • Q3 (Annexin V- / PI-): Live cells

    • Q4 (Annexin V+ / PI-): Early apoptotic cells Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by this compound.

Mandatory Visualizations

Signaling Pathway Diagram

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Bcl-2 family (Bax/Bak activation) Bcl-2 family (Bax/Bak activation) Cellular Stress->Bcl-2 family (Bax/Bak activation) Mitochondrion Mitochondrion Bcl-2 family (Bax/Bak activation)->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 PARP Cleavage PARP Cleavage Caspase-3->PARP Cleavage DNA Fragmentation DNA Fragmentation PARP Cleavage->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caption: A generalized diagram of the extrinsic and intrinsic apoptosis signaling pathways.

Experimental Workflow Diagram

Start Start Cell Culture Cell Culture Start->Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Incubation Incubation This compound Treatment->Incubation Assay Assay Incubation->Assay MTT Assay MTT Assay Assay->MTT Assay LDH Assay LDH Assay Assay->LDH Assay Apoptosis Assay Apoptosis Assay Assay->Apoptosis Assay Data Acquisition Data Acquisition MTT Assay->Data Acquisition LDH Assay->Data Acquisition Apoptosis Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Mechanism of Cell Death Mechanism of Cell Death Data Analysis->Mechanism of Cell Death End End IC50 Determination->End Mechanism of Cell Death->End

Caption: A workflow for determining the cytotoxicity of this compound using cell-based assays.

References

Troubleshooting & Optimization

Navigating the Labyrinth of Euonymine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

The total synthesis of Euonymine, a complex sesquiterpenoid natural product, presents a formidable challenge to synthetic chemists. Its intricate architecture, featuring eleven contiguous stereocenters, a dense array of nine oxygen functionalities, a complex ABC-tricyclic core, and a 14-membered macrocyclic bislactone ring, demands a masterful orchestration of stereocontrolled reactions and protecting group strategies.[1][2][3] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the hurdles encountered during the synthesis of this remarkable molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The core challenges in synthesizing this compound stem from its high degree of structural complexity. These include:

  • Stereochemical Complexity: The presence of eleven contiguous stereocenters requires highly stereoselective reactions to establish the correct relative and absolute configurations.[1][2]

  • Dense Oxygenation: The molecule contains nine oxygen functionalities, necessitating a sophisticated protecting group strategy to differentiate and selectively react with the various hydroxyl groups.[1]

  • Complex Ring System: The synthesis involves the construction of a congested ABC-tricyclic core.[1][2]

  • Macrocyclization: The formation of the 14-membered bislactone ring is an entropically disfavored process that often requires careful optimization of reaction conditions.[1]

Q2: What are the key strategic reactions employed in the synthesis of the this compound core?

A2: Successful total syntheses of this compound have relied on a series of powerful and stereocontrolled reactions to construct the core structure. Notable strategies include:

  • Diels-Alder Reaction: An Et3N-accelerated Diels-Alder reaction has been effectively used to construct the B-ring and set key stereocenters.[1][4]

  • Ring-Closing Olefin Metathesis (RCM): RCM is a crucial step for the formation of the A-ring of the tricyclic core.[1][5]

  • Intramolecular Iodoetherification: This reaction has been employed for the construction of the C-ring.[1]

  • Radical Cyclization: In some approaches, a 6-endo-dig radical cyclization has been utilized to form a key cyclic intermediate.[6]

Q3: Why is the choice of protecting groups so critical in this compound synthesis?

A3: With nine hydroxyl groups, a robust and orthogonal protecting group strategy is paramount. The choice of protecting groups influences:

  • Chemoselectivity: It allows for the selective modification of specific hydroxyl groups in the presence of others.[7]

  • Stereochemical Outcome: Protecting groups can influence the facial selectivity of reactions on nearby functional groups.[8]

  • Reactivity: The nature of the protecting group can affect the reactivity of the molecule in subsequent steps.

  • Deprotection Compatibility: The protecting groups must be removable under conditions that do not compromise the integrity of the complex and sensitive molecule.[7]

Troubleshooting Guides for Key Synthetic Steps

Et3N-Accelerated Diels-Alder Reaction for B-Ring Formation

This crucial step establishes a significant portion of the core structure and sets key stereocenters.

Potential Issue: Low diastereoselectivity, leading to mixtures of isomers that are difficult to separate.

Troubleshooting:

Parameter Recommendation Rationale
Solvent Toluene (B28343) is often a suitable solvent. However, solvent polarity can influence the transition state geometry. Consider screening non-polar (e.g., hexane) and polar aprotic solvents (e.g., CH2Cl2).Solvent choice can impact the stability of the endo and exo transition states, thereby affecting the diastereomeric ratio.
Temperature Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance stereoselectivity.Diels-Alder reactions are often kinetically controlled. Lower temperatures can amplify the energy difference between the diastereomeric transition states.
Lewis Acid While the reaction is base-accelerated, the addition of a mild Lewis acid might influence selectivity. This should be approached with caution due to the sensitivity of the substrates.Lewis acids can coordinate to the dienophile, altering its electronic properties and steric environment.
Substrate Design The stereochemical outcome is highly dependent on the facial bias of the diene and dienophile. Ensure the stereocenters on the starting materials are of high enantiomeric purity.Substrate control is a dominant factor in this reaction. The inherent chirality of the reactants directs the stereochemical course of the cycloaddition.

Experimental Protocol: Et3N-Accelerated Diels-Alder Reaction (Inoue Synthesis) [1]

To a solution of the diene in toluene is added the dienophile and triethylamine (B128534) (Et3N). The reaction mixture is stirred at a controlled temperature (e.g., room temperature) and monitored by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography. Precise stoichiometry and reaction times are critical for optimal results.

Ring-Closing Olefin Metathesis (RCM) for A-Ring Formation

The formation of the A-ring via RCM is a powerful strategy but can be sensitive to substrate and catalyst choice.

Potential Issue: Low yield due to catalyst decomposition, dimerization of the starting material, or lack of reactivity.

Troubleshooting:

Parameter Recommendation Rationale
Catalyst The choice of Grubbs catalyst is critical. Second or third-generation Grubbs catalysts or the Hoveyda-Grubbs catalysts often show higher activity and functional group tolerance for complex substrates.[9][10]Different catalysts have varying stabilities and reactivities. For sterically hindered or electron-deficient olefins, a more active catalyst may be required.
Solvent Dry, degassed solvents such as dichloromethane (B109758) (DCM) or toluene are commonly used.Oxygen and moisture can deactivate the ruthenium catalyst. Proper solvent preparation is essential for reproducibility.
Concentration RCM is an intramolecular reaction, and high dilution conditions (e.g., 0.001 M) are often necessary to disfavor intermolecular side reactions (dimerization/oligomerization).[11]At high concentrations, the probability of two molecules reacting with each other increases, leading to unwanted side products.
Temperature Reactions are typically run at room temperature or slightly elevated temperatures (e.g., 40 °C). Excessive heat can lead to catalyst decomposition.Finding the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst stability.

Experimental Protocol: Ring-Closing Metathesis [1][5]

The diene substrate is dissolved in a dry, degassed solvent (e.g., DCM) to a low concentration (e.g., 0.001 M). The Grubbs catalyst is then added, and the reaction is stirred under an inert atmosphere (e.g., argon) at the desired temperature. The reaction progress is monitored by TLC. Upon completion, the catalyst is quenched (e.g., with ethyl vinyl ether), and the solvent is removed. The product is then purified by chromatography.

Macrocyclization to Form the 14-Membered Bislactone Ring

This late-stage transformation is often a low-yielding step due to unfavorable entropic factors.

Potential Issue: Low yield of the desired macrocycle, with the formation of dimers and other oligomers as major side products.

Troubleshooting:

Parameter Recommendation Rationale
Cyclization Conditions High-dilution conditions are essential to favor the intramolecular cyclization over intermolecular reactions. This can be achieved by the slow addition of the linear precursor to a large volume of solvent using a syringe pump.[11][12]Slow addition maintains a very low concentration of the reactive species, minimizing the chance of intermolecular coupling.
Coupling Reagent For macrolactonization, various coupling reagents can be employed (e.g., Yamaguchi esterification, Shiina macrolactonization). The choice of reagent can significantly impact the yield.The effectiveness of a coupling reagent can be highly substrate-dependent. Screening different reagents is often necessary.
Solvent Non-polar, aprotic solvents like toluene or benzene (B151609) are often used to minimize solvation of the reactive intermediates, which can hinder cyclization.The solvent can influence the conformation of the linear precursor, potentially pre-organizing it for cyclization.
Temperature The optimal temperature will depend on the activation energy of the desired cyclization versus the side reactions. A temperature screen may be necessary.Temperature affects reaction rates and the equilibrium between different conformational states of the precursor.

Experimental Protocol: Late-Stage Esterification for Macrocyclization [1][13][14]

A solution of the seco-acid (the linear precursor) and a coupling reagent (e.g., 2,4,6-trichlorobenzoyl chloride followed by DMAP for Yamaguchi esterification) in a suitable solvent (e.g., THF) is added dropwise over an extended period (e.g., 12 hours) to a large volume of refluxing solvent (e.g., toluene) containing a scavenger for the liberated acid. The reaction is monitored by TLC, and upon completion, the mixture is worked up and purified by chromatography.

Visualizing Synthetic Logic and Workflows

Decision-Making in Protecting Group Strategy

The choice of protecting groups is a critical strategic decision in the synthesis of polyhydroxylated molecules like this compound. The following diagram illustrates the logical considerations for selecting an appropriate protecting group.

Protecting_Group_Strategy Start Identify Hydroxyl Groups to be Differentiated Ortho Need for Orthogonal Deprotection? Start->Ortho Stability Assess Stability to Reaction Conditions Ortho->Stability Yes Ortho->Stability No Selectivity Consider Influence on Stereoselectivity Stability->Selectivity Choice Select Protecting Group Selectivity->Choice

Caption: Logical workflow for selecting protecting groups in a complex synthesis.

General Workflow for a Key Synthetic Transformation

The following diagram outlines a typical experimental workflow for a critical bond-forming reaction in the synthesis of a complex natural product.

Experimental_Workflow A Substrate Preparation (Drying and Degassing) B Inert Atmosphere (Argon or Nitrogen) A->B C Reagent Addition (Controlled Temperature) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Reaction Quench D->E Reaction Complete F Work-up (Extraction and Washing) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, etc.) G->H

Caption: A generalized experimental workflow for a synthetic chemistry reaction.

By understanding the inherent challenges and employing systematic troubleshooting, researchers can navigate the complexities of this compound's total synthesis. This guide, along with the detailed experimental protocols found in the primary literature, serves as a valuable resource for advancing the synthesis of this and other architecturally complex natural products.

References

Technical Support Center: Stereocenter Control in Euonymine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Euonymine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the intricate stereochemistry of this complex natural product. This compound possesses a formidable structure with 11 contiguous stereocenters, making precise stereocontrol a critical aspect of its total synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during key stereocenter-forming reactions.

Troubleshooting Guides

This section provides detailed troubleshooting for the key reactions utilized in establishing the stereocenters of the this compound core, as demonstrated in the landmark total synthesis by Inoue and colleagues.

Et3N-Accelerated Diels-Alder Reaction for B-Ring Formation

This crucial step establishes the initial stereochemistry of the B-ring. Issues in this reaction can lead to the formation of undesired diastereomers, significantly impacting the overall yield and purity.

Question: My Diels-Alder reaction is producing a low diastereomeric ratio (d.r.) of the desired endo-adduct. What are the potential causes and solutions?

Answer:

Low diastereoselectivity in the Et3N-accelerated Diels-Alder reaction for the B-ring formation can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Purity of Reagents and Solvents: Ensure all reagents, especially the diene and dienophile, are of high purity. The solvent (e.g., CH2Cl2) must be anhydrous, as moisture can interfere with the reaction.

  • Reaction Temperature: While the reaction is reported to proceed at room temperature, temperature fluctuations can affect selectivity. It is advisable to maintain a consistent temperature. For highly sensitive substrates, cooling the reaction to 0 °C or even lower may enhance diastereoselectivity, although this might require longer reaction times.

  • Stoichiometry of Triethylamine (B128534) (Et3N): The amount of Et3N is critical. An insufficient amount may lead to incomplete reaction or poor selectivity. Conversely, a large excess can sometimes promote side reactions. It is recommended to use the reported stoichiometric amounts precisely.

  • Concentration: The concentration of the reactants can influence the reaction rate and selectivity. If intermolecular side reactions are suspected, adjusting the concentration might be beneficial.

Common Side Products and their Identification:

  • Exo-adduct: The primary undesired stereoisomer is the exo-adduct. This can often be identified and quantified by ¹H NMR spectroscopy by comparing the coupling constants and chemical shifts of the bridgehead protons with the reported data for the desired endo-adduct.

  • Polymerization of Dienophile: Electron-deficient dienophiles can be prone to polymerization, especially at elevated temperatures or in the presence of impurities. This will be evident as an insoluble material in the reaction mixture.

Intramolecular Iodoetherification for C-Ring Formation

The intramolecular iodoetherification is a key step for the construction of the C-ring and sets several stereocenters. Failure to achieve high diastereoselectivity in this step will lead to a mixture of products that can be difficult to separate.

Question: I am observing the formation of multiple diastereomers in my intramolecular iodoetherification step. How can I improve the stereoselectivity?

Answer:

Achieving high diastereoselectivity in the intramolecular iodoetherification is highly dependent on substrate control, meaning the existing stereocenters and the overall conformation of the molecule direct the stereochemical outcome of the cyclization.

  • Substrate Conformation: The conformation of the acyclic precursor is critical. The desired cyclization proceeds through a specific chair-like transition state. Ensure that the protecting groups on your substrate are not sterically hindering the adoption of this necessary conformation. In some cases, changing a protecting group to a less bulky one can improve selectivity.

  • Iodine Source: The choice of iodine source can influence the reaction. While N-iodosuccinimide (NIS) is commonly used, other sources like iodine (I2) in the presence of a base could be explored, although this may require significant re-optimization.

  • Reaction Temperature: This reaction is typically run at low temperatures (e.g., 0 °C to -78 °C) to enhance selectivity. Ensure that the temperature is carefully controlled throughout the addition of the iodine source.

  • Solvent: The polarity of the solvent can affect the stability of the iodonium (B1229267) ion intermediate and the transition state of the cyclization. Acetonitrile (B52724) (MeCN) is often a good choice, but other non-coordinating solvents like dichloromethane (B109758) (CH2Cl2) could be screened.

Troubleshooting Undesired Side Reactions:

  • Formation of Iodohydrin: Incomplete cyclization can lead to the formation of an iodohydrin. This is more likely if the nucleophilicity of the internal oxygen is low or if the cyclization is sterically hindered.

  • Elimination: Elimination of HI from the product can sometimes occur, leading to the formation of an alkene. This is more prevalent if the reaction mixture is allowed to warm up or if it is exposed to light.

Ring-Closing Metathesis (RCM) for A-Ring Formation

The formation of the A-ring via Ring-Closing Metathesis (RCM) is a critical macrocyclization step. The success of this reaction depends heavily on the choice of catalyst and the reaction conditions.

Question: My RCM reaction is proceeding slowly or not at all, and I am observing decomposition of my starting material. What can I do to optimize this reaction?

Answer:

Challenges in RCM reactions are common, especially with complex substrates. Here are key parameters to consider for optimization:

  • Catalyst Choice: The choice of the Grubbs catalyst is crucial. For complex and potentially sterically hindered substrates like the this compound precursors, a second-generation Grubbs catalyst (e.g., Grubbs II) or a Hoveyda-Grubbs catalyst is often more effective than the first-generation catalyst due to their higher activity and stability.

  • Catalyst Loading: While catalytic amounts are used, the loading can significantly impact the reaction rate. For challenging substrates, a higher catalyst loading (e.g., 5-10 mol%) may be necessary.

  • Solvent and Concentration: RCM reactions are typically run in non-polar, anhydrous solvents like dichloromethane (CH2Cl2) or toluene. High dilution is often necessary to favor the intramolecular RCM over intermolecular oligomerization. The optimal concentration needs to be determined empirically, but starting at around 0.001 M is a good practice for macrocyclizations.

  • Temperature: The reaction is often performed at room temperature or with gentle heating (e.g., 40 °C). Higher temperatures can sometimes lead to catalyst decomposition.

  • Ethylene (B1197577) Removal: The RCM reaction produces ethylene as a byproduct. Removing ethylene from the reaction mixture by bubbling a stream of argon or nitrogen through the solution can help drive the equilibrium towards the product.

Common Issues and Solutions:

  • Dimerization/Oligomerization: If significant amounts of dimers or oligomers are formed, the reaction concentration is likely too high. Perform the reaction under higher dilution.

  • Catalyst Decomposition: If the reaction solution turns black, it is an indication of catalyst decomposition. This can be caused by impurities in the substrate or solvent, or by using too high a reaction temperature. Ensure all materials are pure and anhydrous.

Data Presentation

The following table summarizes key quantitative data for the stereocenter-forming reactions in the total synthesis of this compound by Inoue et al. This data is crucial for benchmarking your own experimental results.

Reaction Key Stereocenters Formed Reagents and Conditions Diastereomeric Ratio (d.r.) Yield Reference
Et3N-Accelerated Diels-Alder C5, C6, C7, C10Diene, Dienophile, Et3N, CH2Cl2, rt>20:1 (endo:exo)95%[1]
Intramolecular Iodoetherification C1, C2, C11NIS, MeCN, 0 °CSingle diastereomer85%[1]
Ring-Closing Metathesis Formation of A-ringGrubbs II catalyst, CH2Cl2, 40 °CN/A88%[1]

Experimental Protocols

Detailed experimental protocols for the key stereocenter-forming reactions are provided below, based on the supplementary information of the first total synthesis of this compound.

Protocol 1: Et3N-Accelerated Diels-Alder Reaction

To a solution of the diene (1.0 equiv) and the dienophile (1.2 equiv) in anhydrous CH2Cl2 (0.1 M) at room temperature was added triethylamine (1.5 equiv). The reaction mixture was stirred at room temperature for 24 hours. Upon completion, the reaction was quenched with saturated aqueous NH4Cl solution and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

Protocol 2: Intramolecular Iodoetherification

To a solution of the alcohol precursor (1.0 equiv) in anhydrous acetonitrile (0.05 M) at 0 °C was added N-iodosuccinimide (1.5 equiv) in one portion. The reaction mixture was stirred at 0 °C for 1 hour. The reaction was then quenched by the addition of saturated aqueous Na2S2O3 solution. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to yield the cyclized product.

Protocol 3: Ring-Closing Metathesis

To a solution of the diene precursor (1.0 equiv) in anhydrous and degassed CH2Cl2 (0.001 M) was added the Grubbs II catalyst (0.1 equiv). The reaction mixture was heated to 40 °C and stirred under an argon atmosphere for 12 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the macrocyclic product.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and logical relationships in overcoming stereocenter control issues during this compound synthesis.

troubleshooting_diels_alder cluster_solutions Potential Solutions start Low Diastereoselectivity in Diels-Alder purity Check Reagent and Solvent Purity start->purity Initial Check temp Optimize Reaction Temperature purity->temp If pure stoich Verify Et3N Stoichiometry temp->stoich If optimized conc Adjust Reactant Concentration stoich->conc If correct solution Improved Diastereoselectivity conc->solution If optimized

Caption: Troubleshooting workflow for low diastereoselectivity in the Diels-Alder reaction.

iodoetherification_logic substrate Acyclic Precursor Conformation transition_state Chair-like Transition State substrate->transition_state Favored Conformation steric_hindrance Steric Hindrance (e.g., bulky protecting groups) substrate->steric_hindrance Unfavorable Conformation desired_product Desired Diastereomer (C-Ring) transition_state->desired_product Leads to undesired_product Undesired Diastereomer steric_hindrance->undesired_product Leads to

Caption: Logical relationship between substrate conformation and stereochemical outcome in intramolecular iodoetherification.

rcm_optimization start RCM Optimization catalyst Catalyst Selection (e.g., Grubbs II) start->catalyst concentration High Dilution start->concentration temperature Controlled Temperature (e.g., 40 °C) start->temperature ethylene Ethylene Removal start->ethylene success Successful Macrocyclization catalyst->success concentration->success temperature->success ethylene->success

Caption: Key parameters for optimizing the Ring-Closing Metathesis (RCM) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of stereocontrol in the synthesis of the this compound core?

A1: The primary source of stereocontrol is substrate-controlled diastereoselection. The existing stereocenters in the synthetic intermediates, which originate from a chiral pool starting material ((R)-glycerol acetonide), dictate the facial selectivity of subsequent reactions. The rigid polycyclic framework, once formed, further restricts the conformational flexibility, allowing for highly selective transformations.

Q2: How can I confirm the stereochemistry of my synthetic intermediates?

A2: The stereochemistry of key intermediates is typically confirmed by a combination of techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can provide information about the relative stereochemistry by observing through-space correlations between protons. For crystalline compounds, single-crystal X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry.

Q3: Are there any alternative strategies for the key stereocenter-forming reactions?

A3: While the route developed by Inoue and co-workers is highly effective, other strategies could be envisioned. For the Diels-Alder reaction, chiral Lewis acids could be employed to induce enantioselectivity if a racemic or different starting material were used. For the C-ring formation, other methods of intramolecular etherification could be explored. For the A-ring closure, different RCM catalysts with varying reactivity and selectivity profiles are available and could be screened. However, any deviation from the established route would require significant optimization.

Q4: My overall yield is low, even though the key reactions seem to be working. Where should I look for potential issues?

A4: Low overall yields in a multi-step synthesis can be due to small losses at each stage. It is crucial to optimize the purification of each intermediate to minimize losses. Also, consider the stability of the intermediates; some may be sensitive to air, moisture, or prolonged storage. It is also important to ensure complete conversion in each step, as carrying forward unreacted starting material can complicate subsequent reactions and purifications.

This technical support center aims to be a valuable resource for researchers engaged in the challenging synthesis of this compound and related complex natural products. By providing detailed troubleshooting guides, experimental protocols, and key data, we hope to facilitate the successful navigation of the intricate stereochemical landscape of this important molecule.

References

Technical Support Center: Troubleshooting Side Reactions in Pyridine Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions encountered during the synthesis of pyridine (B92270) alkaloids. The following guides and frequently asked questions (FAQs) are designed to offer practical solutions to specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a frequent issue and can often be attributed to several factors. The classical approach often involves harsh reaction conditions and long reaction times, which can lead to product degradation. Key areas to investigate include:

  • Incomplete Reaction: The multi-step nature of the Hantzsch synthesis means that any of the intermediate steps (Knoevenagel condensation, Michael addition, or cyclization) could be stalling.

  • Side Reactions: Self-condensation of the β-keto ester or the aldehyde can compete with the desired reaction pathway.

  • Suboptimal Aromatization: The final oxidation step from the dihydropyridine (B1217469) intermediate to the final pyridine product is critical and can be inefficient.[1]

To improve your yield, consider the following troubleshooting steps:

  • Catalysis: Employing a catalyst such as p-toluenesulfonic acid (PTSA) can accelerate the reaction.[2]

  • Reaction Conditions: The use of microwave irradiation or ultrasonic irradiation in aqueous micelles has been shown to significantly reduce reaction times and improve yields.[2] For instance, a synthesis of 1,4-dihydropyridines catalyzed by PTSA under ultrasonic irradiation in an aqueous SDS solution can achieve a product yield of 96%.[2]

  • Solvent Choice: The solvent can significantly impact the reaction outcome. For example, in the synthesis of certain pyridine-3,5-dicarbonitriles, switching from ethanol (B145695) to acetonitrile (B52724) can overcome difficulties.[3]

  • Reactant Purity: Ensure the purity of your starting materials, as impurities can lead to side reactions or inhibit the catalyst.[3]

Q2: I am observing the formation of N-oxides as a side product in my pyridine synthesis. How can I prevent this and how can I remove them if they have already formed?

A2: N-oxidation of the pyridine nitrogen is a common side reaction, especially when using strong oxidizing agents. The pyridine nitrogen is electron-rich and susceptible to oxidation by reagents like peracids.[4]

Prevention:

  • Choice of Oxidant: When an oxidation step is necessary (e.g., in the Hantzsch synthesis), select milder or more specific oxidizing agents that are less prone to over-oxidation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation from atmospheric oxygen, especially at elevated temperatures.

Removal of Pyridine N-oxides: If pyridine N-oxides have formed, they can be reduced back to the corresponding pyridine. A common method is treatment with phosphorus trichloride (B1173362) (PCl₃) in a suitable solvent like chloroform (B151607).[5] Another mild and efficient method involves using ammonium (B1175870) formate (B1220265) with palladium on carbon (Pd/C) as a catalyst in methanol (B129727).[6]

Q3: How can I control the regioselectivity of substitutions on the pyridine ring to avoid a mixture of isomers?

A3: Achieving regioselectivity in the functionalization of pyridines is a significant challenge due to the electronic nature of the ring, which can lead to mixtures of C2, C3, and C4 substituted products. The approach to controlling regioselectivity often depends on the specific reaction.

For Minisci-type radical alkylations, which are known to sometimes produce mixtures of regioisomers, a strategy involving a blocking group can be highly effective. For instance, a simple maleate-derived blocking group can be used to direct alkylation specifically to the C4 position.[7] This method has been shown to be effective for a variety of pyridines and carboxylic acid alkyl donors.[7]

The regioselectivity of nucleophilic additions to N-acyl pyridinium (B92312) salts is highly dependent on the nature of the organometallic reagent used.[5] The presence of substituents on the pyridine ring can also direct the position of attack.[5]

Troubleshooting Guides

Hantzsch Pyridine Synthesis: Oxidative Dealkylation

Issue: During the final oxidation step of my Hantzsch synthesis, I am observing the loss of the substituent at the 4-position of the dihydropyridine ring, leading to a dealkylated pyridine product.

Cause: This side reaction, known as oxidative dealkylation, is particularly common when using nitric acid or reagents that generate "nitrous fumes" as the oxidant. The mechanism is believed to involve the elimination of a carbonium ion from the 4-position during the aromatization process.

Solutions:

  • Avoid Nitric Acid: The most direct solution is to avoid using nitric acid or other reagents that can produce nitrous species.

  • Use Alternative Oxidants: Switching to milder and more selective oxidizing agents can significantly reduce or eliminate oxidative dealkylation.

Oxidizing AgentTypical ConditionsExpected Outcome
Nitric AcidVariesHigh risk of oxidative dealkylation
Iodine in MethanolRefluxing methanolAromatization with retention of the 4-substituent
Ceric Ammonium Nitrate (CAN)Room temperatureAromatization with retention of the 4-substituent
Manganese Dioxide (MnO₂)VariesAromatization with retention of the 4-substituent
Chichibabin Reaction: Over-amination and Dimerization

Issue: My Chichibabin reaction is producing significant amounts of 2,6-diaminopyridine (B39239) (over-amination) and/or a bipyridine dimer.

Cause:

  • Over-amination: This occurs when the initially formed 2-aminopyridine (B139424) undergoes a second nucleophilic attack by the amide ion at the 6-position. This is more prevalent with excess sodium amide and at higher temperatures.

  • Dimerization: This side reaction can be significant under certain conditions. For example, with 4-tert-butylpyridine (B128874) in xylene at atmospheric pressure, the dimer can be the major product.[8]

Solutions:

  • Control Stoichiometry: Carefully control the amount of sodium amide used. Using a slight excess (e.g., 1.1 equivalents) can help minimize over-amination.

  • Temperature Control: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they also favor the formation of the diamino product.

  • Pressure: For substrates prone to dimerization, conducting the reaction under pressure can favor the desired amination. For 4-tert-butylpyridine, increasing the nitrogen pressure to 350 psi significantly increased the yield of the aminated product over the dimer.[8]

Condition2-amino-4-tert-butylpyridine Yield4,4'-di-tert-butyl-2,2'-bipyridine Yield
Xylene, NaNH₂, atmospheric pressure11%89%
Xylene, NaNH₂, 350 psi N₂ pressure74%26%

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of Pyridine Alkaloids

This protocol outlines a general procedure for the purification of pyridine alkaloids from reaction mixtures containing side products using silica (B1680970) gel column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (appropriate mesh size)

  • Solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) and a polar solvent like methanol or triethylamine)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. It can be beneficial to pre-adsorb the sample onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack the column, ensuring there are no air bubbles.

  • Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective for separating compounds with different polarities. The addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent can help to reduce peak tailing of basic pyridine compounds on the silica gel.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the separation by thin-layer chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Protocol 2: Removal of Pyridine N-oxide using Phosphorus Trichloride

This protocol describes a method for the deoxygenation of a pyridine N-oxide side product.

Materials:

  • Crude product containing pyridine N-oxide

  • Phosphorus trichloride (PCl₃)

  • Anhydrous chloroform (or other suitable inert solvent)

  • Reaction flask

  • Stirring apparatus

  • Ice bath

  • Aqueous sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the crude product in anhydrous chloroform in a reaction flask equipped with a stirrer.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus trichloride (PCl₃) dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, cold aqueous solution of sodium bicarbonate to neutralize the excess PCl₃ and any acidic byproducts.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude deoxygenated product, which can be further purified if necessary.

Visualizations

Troubleshooting_Low_Yield cluster_purity Purity Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues start Low Yield in Pyridine Synthesis check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup impure_reactants Impurities Detected check_purity->impure_reactants harsh_conditions Harsh Conditions (High Temp, Long Time) check_conditions->harsh_conditions incomplete_reaction Incomplete Reaction check_conditions->incomplete_reaction product_loss Product Loss During Extraction/Purification check_workup->product_loss purify_reactants Purify Reactants (Distillation, Recrystallization, etc.) impure_reactants->purify_reactants end Improved Yield purify_reactants->end optimize_temp Optimize Temperature & Time harsh_conditions->optimize_temp use_catalyst Use Catalyst (e.g., PTSA) incomplete_reaction->use_catalyst optimize_temp->end use_catalyst->end optimize_purification Optimize Purification Protocol (e.g., change chromatography conditions) product_loss->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for low yields in pyridine synthesis.

Regioselectivity_Control cluster_minisci Minisci-type Radical Reaction cluster_nucleophilic Nucleophilic Addition to N-Acyl Pyridinium start Undesired Regioisomer Mixture reaction_type Identify Reaction Type start->reaction_type use_blocking_group Introduce a Blocking Group (e.g., maleate-derived) reaction_type->use_blocking_group modify_nucleophile Modify the Organometallic Reagent reaction_type->modify_nucleophile consider_substituents Consider Existing Ring Substituents' Directing Effects reaction_type->consider_substituents c4_selective Achieve C4-Selective Functionalization use_blocking_group->c4_selective controlled_regioselectivity Controlled Regioselectivity modify_nucleophile->controlled_regioselectivity consider_substituents->controlled_regioselectivity

Caption: Logical workflow for controlling regioselectivity in pyridine synthesis.

References

Addressing solubility issues of Euonymine in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Euonymine in biological buffers.

Troubleshooting Guide

This guide addresses common problems encountered when preparing this compound solutions for biological experiments.

Issue 1: Precipitate forms immediately upon adding this compound to a biological buffer.

  • Cause: this compound is poorly soluble in aqueous solutions. Direct addition to buffers like PBS or Tris-HCl will likely result in precipitation.

  • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent first, such as Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted to the final working concentration in your biological buffer.

Issue 2: Precipitate forms after diluting a DMSO stock solution into the aqueous buffer.

  • Cause 1: The final concentration of this compound in the buffer exceeds its solubility limit, even with a small amount of DMSO.

  • Solution 1: Lower the final working concentration of this compound. It may be necessary to perform a solubility test to determine the maximum achievable concentration in your specific buffer.

  • Cause 2: The final percentage of DMSO is too low to maintain this compound in solution.

  • Solution 2: While increasing the DMSO percentage can improve solubility, it's crucial to keep it at a level that does not affect the biological assay. Most cell-based assays can tolerate DMSO concentrations up to 0.5%, but it is essential to determine the specific tolerance of your system.

  • Cause 3: The stock solution was not properly mixed into the buffer.

  • Solution 3: When preparing the working solution, add the DMSO stock dropwise to the buffer while vortexing or stirring to ensure rapid and uniform dispersion.

Issue 3: Inconsistent or non-reproducible experimental results.

  • Cause: Incomplete dissolution or precipitation of this compound can lead to variability in the actual concentration of the compound in your assay. Low solubility can affect bioassays by causing underestimated activity and variable data.[1]

  • Solution:

    • Visually inspect your final working solution for any signs of precipitation before each experiment.

    • Consider sonicating the solution briefly to aid dissolution.

    • Prepare fresh working solutions for each experiment from a frozen DMSO stock to ensure consistency.

Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues with this compound.

G start Start: Need to dissolve this compound in biological buffer prep_stock Prepare a high-concentration stock solution in 100% DMSO start->prep_stock dilute Dilute stock solution into pre-warmed biological buffer prep_stock->dilute observe Observe for precipitation dilute->observe no_precipitate No Precipitate: Solution is ready for use observe->no_precipitate Clear precipitate Precipitate Forms observe->precipitate Turbid troubleshoot Troubleshoot precipitate->troubleshoot lower_conc Lower the final This compound concentration troubleshoot->lower_conc Option 1 check_dmso Is final DMSO concentration within acceptable limits? troubleshoot->check_dmso Option 3 sonicate Try gentle warming (37°C) or sonication troubleshoot->sonicate Option 2 lower_conc->dilute dmso_ok Yes check_dmso->dmso_ok dmso_high No check_dmso->dmso_high end_fail Consider alternative solubilization methods (e.g., surfactants, cyclodextrins) dmso_ok->end_fail dmso_high->end_fail sonicate->dilute

Caption: Troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its strong solubilizing capacity for a wide array of organic compounds.[2] While this compound is also soluble in methanol, DMSO is more commonly used for biological assays.

Q2: How should I prepare a stock solution of this compound?

A: It is recommended to prepare a stock solution at a concentration of 1 to 10 mM in anhydrous, cell culture-grade DMSO. For detailed steps, refer to the "Protocol for Preparing this compound Stock Solution" below.

Q3: What is the maximum concentration of DMSO my cell culture can tolerate?

A: The tolerance to DMSO varies between cell lines. Generally, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is considered safe for most applications. However, some assays may tolerate up to 1%. It is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line and assay.

Q4: Can I dissolve this compound directly in PBS or cell culture medium?

A: No, this compound has very low aqueous solubility. Attempting to dissolve it directly in buffers or media will likely result in poor dissolution and precipitation.

Q5: How can I improve the solubility of this compound in my final working solution?

A: If you still observe precipitation after following the recommended protocol, you can try a few strategies:

  • Co-solvency: Ensure you are using a DMSO stock solution.

  • pH Adjustment: The solubility of some compounds can be influenced by pH. However, this must be done cautiously to not affect your biological system.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can sometimes help maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Particle Size Reduction: While more complex, techniques like sonication can help in breaking down particles to increase the surface area for dissolution.[3]

Data Presentation

This compound Solubility Data
SolventSolubilityNotes
Methanol0.76 mg/mL (0.94 mM)Requires sonication and warming.[4]
Dimethyl Sulfoxide (DMSO)HighRecommended for stock solutions.[2]
Aqueous Buffers (e.g., PBS)Very LowNot recommended for direct dissolution.
Recommended Final DMSO Concentrations in Biological Assays
Assay TypeRecommended Max. DMSO ConcentrationNotes
Cell-based assays0.1% - 0.5%Cell line dependent; always run a vehicle control.
Enzyme assays< 1%Higher concentrations may denature the protein.
In vivo studies< 5%Formulation dependent; requires careful toxicity testing.

Experimental Protocols

Protocol for Preparing this compound Stock Solution (10 mM in DMSO)
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution (MW: 805.8 g/mol ), you will need 8.06 mg.

  • Dissolution: Add the appropriate volume of anhydrous, cell culture-grade DMSO to the solid this compound.

  • Mixing: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions in Biological Buffer
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Pre-warm your biological buffer or cell culture medium to the desired temperature (e.g., 37°C).

  • Mixing: Add the required volume of the DMSO stock solution dropwise to the buffer while vortexing or stirring gently. For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of buffer (final DMSO concentration will be 0.1%).

  • Final Check: Visually inspect the final working solution to ensure there is no precipitation. This solution should be prepared fresh before each experiment.

Signaling Pathway Diagrams

This compound is known to exhibit P-glycoprotein (P-gp) inhibitory and anti-HIV activities.[5] The exact mechanisms are still under investigation, but the following diagrams illustrate potential pathways based on known mechanisms of similar compounds.

Potential Mechanism of P-glycoprotein Inhibition

P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer cells by expelling therapeutic agents. This compound may inhibit this process through several potential mechanisms.

G cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug (intracellular) Pgp->Drug_in Efflux ATP ATP ATP->Pgp Hydrolysis fuels efflux Drug_out Chemotherapeutic Drug (extracellular) Drug_out->Pgp Binds to P-gp This compound This compound This compound->Pgp Inhibits

Caption: Potential P-glycoprotein inhibition by this compound.
Potential Anti-HIV Activity Pathway

The anti-HIV activity of this compound suggests it may interfere with one or more stages of the viral life cycle. The diagram below shows potential points of inhibition.

G cluster_cycle HIV Life Cycle HIV HIV Virion Binding 1. Binding & Fusion HIV->Binding Entry HostCell Host T-Cell RT 2. Reverse Transcription Integration 3. Integration Replication 4. Replication Assembly 5. Assembly Budding 6. Budding & Maturation Budding->HIV Release of new virions This compound This compound This compound->Binding Inhibition? This compound->RT Inhibition? This compound->Integration Inhibition? This compound->Budding Inhibition?

Caption: Potential stages of HIV life cycle inhibited by this compound.

References

Navigating the Maze: A Technical Support Center for High-Throughput Screening of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

The immense chemical diversity of natural products presents a promising frontier for drug discovery. However, high-throughput screening (HTS) of these complex mixtures is fraught with challenges that can lead to misleading results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome common pitfalls in their HTS experiments.

Section 1: Troubleshooting Guides & FAQs

This section addresses specific issues that users may encounter during the screening of natural product libraries.

FAQ 1: False Positives - Why am I getting a high hit rate in my primary screen?

A high hit rate in a primary H-T-S is often an indication of assay interference rather than a wealth of true bioactive compounds. Several factors related to the inherent nature of natural product extracts can contribute to false-positive results.

Common Causes of False Positives:

  • Assay Interference: Constituents within the natural product extract can directly interfere with the assay technology. This is particularly common in fluorescence-based assays where naturally fluorescent molecules can mimic a positive signal.[1][2][3] Colored compounds can also interfere with colorimetric assays.[1][3]

  • Compound Aggregation: Some natural products, such as polyphenols, can form aggregates in aqueous assay buffers.[3][4] These aggregates can sequester and non-specifically inhibit enzymes, leading to a false-positive signal.[4][5] In some screens, these detergent-sensitive inhibitors have been found to constitute up to 95% of the initial hits.[1][4]

  • Redox Activity: Natural products often contain redox-active moieties, like phenols and quinones, which can generate reactive oxygen species (e.g., hydrogen peroxide) in the presence of reducing agents commonly found in assay buffers (like DTT).[6][7] This can lead to the oxidation of assay components and a false signal.

  • Cytotoxicity: In cell-based assays, cytotoxic compounds within an extract can cause cell death, which might be misinterpreted as a specific inhibitory effect on the target of interest.[3] It is crucial to differentiate between targeted activity and general toxicity.

Troubleshooting Steps:

  • Perform a Counter-Screen: Run a screen without the biological target to identify compounds that interfere with the assay technology itself.[1][8] For fluorescence-based assays, this would involve screening the library in the assay buffer with the fluorescent substrate alone.

  • Test for Aggregation: Re-test the active hits in the presence of a non-ionic detergent, such as 0.01% Triton X-100. A significant decrease in activity suggests the compound may be an aggregator.[9]

  • Assess for Redox Activity: Evaluate the hits in an assay designed to detect redox cycling, for example, by measuring hydrogen peroxide production.[7]

  • Run a Cytotoxicity Assay: For hits from cell-based screens, perform a parallel cytotoxicity assay to distinguish true hits from generally toxic compounds.[8][10]

FAQ 2: False Negatives - Why am I not finding any hits in my screen?

The absence of hits in an HTS campaign does not necessarily mean the natural product library is devoid of bioactive compounds. False negatives can arise from several factors that mask the activity of true hits.

Common Causes of False Negatives:

  • Poor Solubility: Natural products can have poor solubility in aqueous assay buffers, leading to precipitation and an effective concentration that is too low to elicit a response.

  • Compound Degradation: The stability of natural products in assay buffers and during storage can be a concern. Degradation of the active compound will lead to a loss of activity.

  • Inappropriate Assay Conditions: The pH, temperature, or other assay conditions may not be optimal for the activity of the natural product.

  • Presence of Antagonistic Compounds: A crude extract contains a multitude of compounds. It is possible for an active compound to be present alongside another compound that antagonizes its effect.[5]

  • Low Concentration of Active Compound: The concentration of the bioactive molecule within the crude extract may be too low to be detected in the primary screen.[11]

Troubleshooting Steps:

  • Assess Solubility: Visually inspect the assay plates for any signs of precipitation. Consider using co-solvents or other formulation strategies to improve solubility.

  • Evaluate Compound Stability: Re-test fresh samples of the extracts and consider performing stability-indicating assays if degradation is suspected.

  • Optimize Assay Conditions: Systematically vary assay parameters such as pH and incubation time to ensure they are optimal for potential hits.

  • Consider Pre-fractionation: Fractionating the crude extract prior to screening can separate antagonistic compounds and enrich the concentration of the active molecule.[5]

FAQ 3: My hit confirmation is not reproducible. What could be the issue?

Lack of reproducibility is a common challenge in HTS of natural products and can be attributed to several factors.

Common Causes of Irreproducibility:

  • Sample Variability: Natural product extracts are complex mixtures, and their composition can vary between batches.

  • Liquid Handling Issues: The viscosity and potential for precipitation of natural product extracts can lead to inaccuracies in liquid handling and dispensing during the assay.[1]

  • Compound Instability: As mentioned previously, degradation of the active compound over time can lead to a loss of activity and poor reproducibility.

Troubleshooting Steps:

  • Implement Rigorous Quality Control: Ensure consistent preparation and storage of natural product extracts.

  • Optimize Liquid Handling: Use appropriate liquid handling technology and protocols to manage the physical properties of the extracts. This may include pre-dilution steps or the use of specialized pipette tips.

  • Confirm with Fresh Samples: Always confirm hits using freshly prepared or thawed samples of the natural product extract.

Section 2: Data Presentation

The following tables summarize quantitative data related to the prevalence of common pitfalls in HTS of natural products.

Table 1: Prevalence of Assay Interference in HTS

Interference TypePrevalence in Primary Screen HitsNotesSource(s)
Detergent-Sensitive Inhibition (Aggregation) Up to 95%Varies depending on the library and assay.[1][4]
Fluorescence Interference (Blue Spectrum) ~50% of activesBlue-fluorescent compounds make up ~5% of libraries but are highly enriched in hits from blue-fluorescence assays.[2]
Pan-Assay Interference Compounds (PAINS) Can exceed typical hit rates of 0.5-2%PAINS are known promiscuous compounds that can interfere with a variety of assays.[6]

Table 2: Comparison of Troubleshooting Methods for False Positives

MethodPrincipleEffectivenessConsiderations
Counter-Screen Identifies compounds that interact with the assay components in the absence of the target.Highly effective for identifying technology-specific interference.Should be designed to mimic the primary assay as closely as possible.
Detergent Addition (e.g., Triton X-100) Disrupts compound aggregates.Effective for identifying aggregation-based false positives.The detergent itself should not interfere with the assay.
Orthogonal Assay Confirms activity using a different detection method or biological principle.Considered a gold standard for hit validation.[1][9][12]May require significant additional assay development.
Cytotoxicity Assay Measures the general toxicity of the compounds to the cells used in the assay.Essential for triaging hits from cell-based screens.Should be run in parallel or as a follow-up to the primary screen.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments to identify and mitigate common pitfalls in HTS of natural products.

Protocol 1: Fluorescence Interference Counter-Screen

Objective: To identify compounds that intrinsically fluoresce at the same wavelength as the assay readout.

Materials:

  • Assay plates (e.g., 384-well black, clear bottom)

  • Assay buffer

  • Fluorescent substrate or product of the primary assay

  • Natural product library

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a solution of the fluorescent substrate/product in the assay buffer at the same concentration used in the primary screen.

  • Dispense the fluorescent solution into the wells of the assay plate.

  • Add the natural product extracts to the wells at the final screening concentration. Include appropriate controls (e.g., buffer only, DMSO/vehicle control).

  • Incubate the plates for the same duration as the primary assay.

  • Measure the fluorescence intensity using the same excitation and emission wavelengths as the primary screen.

  • Data Analysis: Compounds that show a significant increase in fluorescence compared to the vehicle control are considered potential fluorescent interferents.

Protocol 2: Identifying Compound Aggregation using Detergent

Objective: To determine if the inhibitory activity of a hit compound is due to aggregation.

Materials:

  • Confirmed hit compounds

  • Assay components (enzyme, substrate, etc.)

  • Assay buffer

  • Triton X-100 (or another non-ionic detergent)

  • Assay plates

  • Plate reader

Procedure:

  • Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.

  • Prepare serial dilutions of the hit compounds in both assay buffers.

  • Perform the primary assay in parallel using both sets of compound dilutions.

  • Generate dose-response curves for each compound in the presence and absence of the detergent.

  • Data Analysis: A significant rightward shift in the IC50 value (i.e., a decrease in potency) in the presence of Triton X-100 is indicative of an aggregation-based mechanism of action.[9]

Protocol 3: Parallel Cytotoxicity Assay

Objective: To assess the general cytotoxicity of hit compounds from a cell-based screen.

Materials:

  • Cell line used in the primary screen

  • Cell culture medium

  • Assay plates (e.g., 96-well clear)

  • Hit compounds

  • Cytotoxicity assay reagent (e.g., CellTiter-Glo®, PrestoBlue™, or LDH release assay kit)

  • Plate reader (luminescence, fluorescence, or absorbance, depending on the assay)

Procedure:

  • Seed the cells in the assay plates at the same density as the primary screen and allow them to adhere overnight.

  • Treat the cells with a dilution series of the hit compounds. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubate the cells for the same duration as the primary screen.

  • Add the cytotoxicity assay reagent to the wells according to the manufacturer's instructions.

  • Incubate as required by the assay protocol.

  • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

  • Data Analysis: Calculate the concentration at which each compound reduces cell viability by 50% (CC50). Hits with a CC50 value close to their IC50 from the primary screen are likely acting through a cytotoxic mechanism.

Section 4: Visualizations

The following diagrams illustrate key workflows and concepts in troubleshooting HTS of natural products.

HTS_Troubleshooting_Workflow cluster_primary_screen Primary HTS cluster_hit_triage Hit Triage PrimaryScreen Primary Screen of Natural Product Library HighHitRate High Hit Rate? PrimaryScreen->HighHitRate FalsePositives Investigate False Positives HighHitRate->FalsePositives Yes LowHitRate Low/No Hits? HighHitRate->LowHitRate No ConfirmedHits Confirmed Hits FalsePositives->ConfirmedHits FalseNegatives Investigate False Negatives LowHitRate->FalseNegatives Yes LowHitRate->ConfirmedHits No FalseNegatives->ConfirmedHits

Caption: A logical workflow for troubleshooting common outcomes in HTS.

False_Positive_Investigation Start Initial Hits CounterScreen Counter-Screen (Assay Interference) Start->CounterScreen AggregationTest Aggregation Test (Detergent) CounterScreen->AggregationTest Pass Artifact Artifact/False Positive CounterScreen->Artifact Fail RedoxTest Redox Activity Assay AggregationTest->RedoxTest Pass AggregationTest->Artifact Fail CytotoxicityTest Cytotoxicity Assay (Cell-based) RedoxTest->CytotoxicityTest Pass RedoxTest->Artifact Fail OrthogonalAssay Orthogonal Assay (Hit Validation) CytotoxicityTest->OrthogonalAssay Pass CytotoxicityTest->Artifact Fail ValidatedHit Validated Hit OrthogonalAssay->ValidatedHit Pass OrthogonalAssay->Artifact Fail

Caption: A sequential workflow for investigating and validating initial HTS hits.

Signaling_Pathway_Interference cluster_assay Biochemical/Cellular Assay NP_Extract Natural Product Extract Target Biological Target (e.g., Enzyme, Receptor) NP_Extract->Target True Hit (Specific Interaction) NP_Extract->Target Non-specific Interaction (e.g., Aggregation) Readout Assay Readout (e.g., Fluorescence, Luminescence) NP_Extract->Readout Assay Interference (e.g., Fluorescence) Target->Readout Signal Generation

Caption: Signaling pathways illustrating true hits versus common interference mechanisms.

References

Validation & Comparative

Unveiling the Potent Bioactivity of Euonymine Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of euonymine (B13332915) analogues and related dihydro-β-agarofuran sesquiterpenoids, focusing on their structure-activity relationships (SAR) as anti-HIV agents and P-glycoprotein (P-gp) inhibitors. This document summarizes key experimental data, outlines methodologies for relevant bioassays, and visualizes potential mechanisms of action.

This compound, a complex sesquiterpenoid isolated from plants of the Celastraceae family, has garnered significant interest for its diverse biological activities.[1][2] Analogues of this compound, characterized by a dihydro-β-agarofuran core, have demonstrated potent anti-HIV and P-glycoprotein (P-gp) inhibitory effects, making them promising candidates for further drug development.[1][3] The specific biological activity is largely dictated by the nature and position of ester functional groups on the core structure.

Comparative Analysis of Biological Activity

The biological evaluation of this compound and its analogues has primarily focused on two key areas: anti-HIV activity and the reversal of multidrug resistance (MDR) through the inhibition of P-glycoprotein.

Anti-HIV Activity of Dihydro-β-agarofuran Sesquiterpenoid Alkaloids

A series of sesquiterpenoid pyridine (B92270) alkaloids isolated from Tripterygium wilfordii, which share the same core structure as this compound, have been evaluated for their anti-HIV activity. The following table summarizes the 50% effective concentration (EC50) and cytotoxic concentration (CC50) of selected analogues.

CompoundR1R2R3R4R5EC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
Wilforine AcBzHHAc> 25> 25-
Wilforgine AcFuHHAc> 25> 25-
Compound 8 AcHNicHH<0.101.98> 19.8
Compound 9 AcHHNicH<0.10> 100> 1000
Compound 10 AcHNic(8'-OH)HH0.151.8312.2
Compound 11 AcHHHNic<0.101.12> 11.2
Compound 12 AcHHHFu> 25> 25-
Compound 13 HHHHNic2.54> 100> 39.4
Compound 14 HHHHNic(9'-OH)0.181.256.9
Triptonine B -----<0.10>100>1000

Ac: Acetyl, Bz: Benzoyl, Fu: Furoyl, Nic: Nicotinoyl, Nic(8'-OH): 8'-Hydroxy-nicotinoyl, Nic(9'-OH): 9'-Hydroxy-nicotinoyl. Data extracted from literature.[4][5]

Structure-Activity Relationship Insights for Anti-HIV Activity: [3][5]

  • Esterification at C-1 and C-2: The presence of ester groups at positions C-1 and C-2 appears to be crucial for anti-HIV activity.

  • Pyridine Moiety: The presence of a nicotinoyl (pyridine-3-carbonyl) group is a common feature among the most active compounds.

  • Hydroxylation of the Side Chain: Hydroxylation on the carboxyalkyl side chain of the pyridine moiety can influence activity, though its effect is not straightforward.[3]

  • Position of Pyridine Ester: The attachment point of the pyridine ester to the core does not seem to be a critical determinant of activity.

P-glycoprotein (P-gp) Inhibition by Dihydro-β-agarofuran Sesquiterpenoids

A library of dihydro-β-agarofuran sesquiterpenoids has been synthesized and evaluated for their ability to reverse P-gp-mediated multidrug resistance. The following table presents the half-maximal inhibitory concentration (IC50) for the inhibition of daunomycin efflux.

CompoundR1R2R3R6R8R9R13IC50 (µM)
Lead Compound 1 OAcOHHOHOHOHOAc11.7 ± 1.5
Analogue 6 OAcOHHOHO-CO-(CH2)8CH3OHOAc1.4 ± 0.1
Analogue 24 OAcO-CO-(CH2)8CH3HOHOHOHOAc1.9 ± 0.1
Analogue 28 OAcOHHOHOHO-CO-(CH2)8CH3OAc2.0 ± 0.2
Analogue 59 OAcOHHOHO-CO-(CH2)4-piperidineOHOAc1.3 ± 0.1
Analogue 66 OAcOHHOHO-CO-(CH2)2-morpholineOHOAc1.8 ± 0.1
Verapamil -------4.3 ± 0.3

Data extracted from a study on dihydro-β-agarofuran sesquiterpenoids as P-gp modulators.[6]

Structure-Activity Relationship Insights for P-gp Inhibition: [6]

  • Aliphatic Chains: The introduction of long aliphatic ester chains at various positions (C-2, C-8, C-9) significantly enhances P-gp inhibitory potency compared to the parent compound with hydroxyl groups.

  • Nitrogen-Containing Moieties: The incorporation of nitrogen-containing heterocycles, such as piperidine (B6355638) and morpholine, in the ester side chains leads to highly potent analogues.

  • Lipophilicity: Increased lipophilicity through esterification generally correlates with improved P-gp inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key bioassays.

Anti-HIV Activity Assay (Syncytium Formation Assay)

This assay evaluates the ability of a compound to inhibit HIV-1 induced cell fusion (syncytium formation) in a co-culture of infected and uninfected T-lymphocytes.

  • Cell Culture: Human T-cell lines (e.g., MT-4) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Infection: A portion of the cells is infected with a laboratory-adapted strain of HIV-1.

  • Co-culture: Following infection, the infected cells are washed and co-cultured with uninfected target cells in 96-well plates.

  • Compound Treatment: The co-cultured cells are treated with various concentrations of the test compounds. A positive control (e.g., a known anti-HIV drug) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated for a period that allows for syncytium formation (typically 24-48 hours).

  • Quantification: The number of syncytia (multinucleated giant cells) in each well is counted under a microscope.

  • Data Analysis: The EC50 value, the concentration of the compound that inhibits syncytium formation by 50%, is calculated. Cytotoxicity (CC50) is determined in parallel using a cell viability assay (e.g., MTT assay) on uninfected cells. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

P-glycoprotein (P-gp) Inhibition Assay (Daunomycin Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, such as daunomycin, from cells overexpressing P-gp.

  • Cell Culture: A cell line overexpressing P-gp (e.g., MDR human breast cancer cells) and a corresponding parental cell line are cultured.

  • Substrate Loading: Cells are pre-incubated with the fluorescent P-gp substrate (e.g., daunomycin) to allow for its accumulation.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds in the presence of the substrate. A known P-gp inhibitor (e.g., verapamil) is used as a positive control.

  • Efflux Period: After incubation with the compounds, the extracellular medium is replaced with fresh medium, and the cells are incubated for a defined period to allow for substrate efflux.

  • Fluorescence Measurement: The intracellular fluorescence of the substrate is measured using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: The increase in intracellular fluorescence in the presence of the test compound, compared to the control, indicates P-gp inhibition. The IC50 value, the concentration of the compound that inhibits 50% of the P-gp-mediated efflux, is determined.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound and its close analogues are not yet fully elucidated, their biological activities suggest interference with key cellular and viral processes.

Anti-HIV Mechanism

The anti-HIV activity of dihydro-β-agarofuran sesquiterpenoid alkaloids likely involves interference with the HIV replication cycle. The structural similarities to other known HIV inhibitors suggest potential mechanisms such as:

  • Inhibition of Viral Entry: The compounds may interact with viral envelope glycoproteins (gp120 or gp41) or host cell receptors (CD4, CCR5, or CXCR4), preventing the fusion of the viral and cellular membranes.

  • Inhibition of Reverse Transcriptase: They could potentially inhibit the activity of HIV reverse transcriptase, an enzyme crucial for the conversion of viral RNA into DNA.

HIV_Lifecycle_Inhibition HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Attachment & Fusion Viral Entry Viral Entry Host Cell->Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding New Virion New Virion Assembly & Budding->New Virion This compound Analogues This compound Analogues This compound Analogues->Viral Entry Inhibition This compound Analogues->Reverse Transcription Potential Inhibition

Caption: Potential inhibition points of this compound analogues in the HIV lifecycle.

P-glycoprotein Inhibition Mechanism

P-glycoprotein is an ATP-dependent efflux pump. Dihydro-β-agarofuran sesquiterpenoids likely inhibit its function through one or more of the following mechanisms:

  • Competitive Inhibition: The compounds may bind to the same substrate-binding site on P-gp as other drugs, thereby competitively inhibiting their efflux.

  • Allosteric Inhibition: They might bind to a site on P-gp distinct from the substrate-binding site, inducing a conformational change that reduces the pump's activity.

  • Inhibition of ATP Hydrolysis: The compounds could interfere with the ATP-binding or hydrolysis function of P-gp, which is essential for its transport activity.

Pgp_Inhibition cluster_cell Cell Membrane P-gp P-glycoprotein ADP + Pi ADP + Pi P-gp->ADP + Pi Hydrolyzes Drug Efflux Drug Efflux P-gp->Drug Efflux Transports Out Drug (Substrate) Drug (Substrate) Drug (Substrate)->P-gp Binds This compound Analogue This compound Analogue This compound Analogue->P-gp Inhibits ATP ATP ATP->P-gp Powers

Caption: Mechanism of P-glycoprotein inhibition by this compound analogues.

Conclusion

This compound analogues and related dihydro-β-agarofuran sesquiterpenoids represent a promising class of natural products with significant potential as anti-HIV agents and P-gp inhibitors. The structure-activity relationship studies highlight the critical role of the ester substituents on the dihydro-β-agarofuran core in determining the biological activity. Further optimization of these lead compounds, guided by the SAR data, could lead to the development of novel and effective therapeutic agents. Future research should also focus on elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their mechanism of action.

References

Euonymine and HIV: A Comparative Analysis Against Current Antiretroviral Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel therapeutic agents to combat the Human Immunodeficiency Virus (HIV), natural products have perennially been a source of scientific curiosity. One such compound, Euonymine, a sesquiterpene pyridine (B92270) alkaloid, has been noted for its potential anti-HIV activity.[1][2] This guide provides a comparative analysis of this compound's anti-HIV potency against currently approved antiretroviral drugs, offering a resource for researchers, scientists, and drug development professionals.

It is critical to preface this comparison with a significant caveat: while this compound has been identified as having anti-HIV properties, a thorough review of existing scientific literature reveals a notable absence of specific quantitative data, such as 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values. This lack of data precludes a direct, quantitative comparison of its potency with that of established antiretroviral therapies.

Current Antiretroviral Drugs: A Potency Benchmark

Antiretroviral therapy (ART) has transformed HIV infection from a fatal diagnosis to a manageable chronic condition. These drugs are categorized into several classes based on their mechanism of action, each targeting a specific stage of the HIV life cycle. The potency of these drugs is well-documented, providing a benchmark against which new candidates like this compound can be evaluated.

The following table summarizes the major classes of current antiretroviral drugs and provides representative IC50/EC50 values to illustrate their high degree of potency.

Drug ClassMechanism of ActionRepresentative Drug(s)Reported IC50/EC50 Range (nM)
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) Inhibit the HIV reverse transcriptase enzyme by acting as chain terminators during DNA synthesis.Zidovudine (AZT), Tenofovir0.4 - 100
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Inhibit the HIV reverse transcriptase enzyme by binding to an allosteric site.Efavirenz, Nevirapine1 - 50
Protease Inhibitors (PIs) Inhibit the HIV protease enzyme, preventing the maturation of new virus particles.Lopinavir, Ritonavir0.1 - 10
Integrase Strand Transfer Inhibitors (INSTIs) Inhibit the HIV integrase enzyme, preventing the integration of viral DNA into the host cell genome.Raltegravir, Dolutegravir2 - 30
Entry Inhibitors Interfere with the binding, fusion, and entry of HIV into the host cell.Enfuvirtide, Maraviroc1 - 20

This compound: A Profile of a Potential Candidate

This compound is a complex natural product isolated from plants of the Celastraceae family.[1] While its anti-HIV activity has been mentioned in scientific literature, the primary focus of research has often been on its complex chemical structure and total synthesis.[1][2]

Beyond its putative anti-HIV effects, this compound has also been noted for its P-glycoprotein inhibitory activity.[1][2] P-glycoprotein is a transporter protein that can contribute to multidrug resistance in cancer and may also play a role in the pharmacokinetics of some antiretroviral drugs. The dual activity of this compound could be of interest for further investigation, but without concrete data on its anti-HIV potency, its therapeutic potential remains speculative.

Experimental Protocols for Assessing Anti-HIV Potency

To determine the anti-HIV potency of a compound like this compound and enable a meaningful comparison with existing drugs, standardized in vitro assays are essential. The following outlines a general experimental workflow for such an assessment.

Cell-Based HIV Inhibition Assay
  • Objective: To determine the concentration of the test compound required to inhibit HIV replication in a cell culture system.

  • Cell Lines: Commonly used cell lines include TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) or peripheral blood mononuclear cells (PBMCs).

  • Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, HIV-1 BaL) or clinical isolates are used.

  • Procedure:

    • Cells are seeded in 96-well plates.

    • Serial dilutions of the test compound (e.g., this compound) and control drugs are added to the cells.

    • A known amount of HIV is added to the wells.

    • The plates are incubated for a defined period (e.g., 48-72 hours).

    • Viral replication is quantified by measuring a specific endpoint, such as:

      • p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.

      • Luciferase Assay: In TZM-bl cells, measures the luciferase activity, which is proportional to viral gene expression.

      • Reverse Transcriptase Activity Assay: Measures the activity of the reverse transcriptase enzyme in the supernatant.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 or EC50 value is calculated.

Cytotoxicity Assay
  • Objective: To determine the concentration of the test compound that is toxic to the host cells.

  • Procedure:

    • Cells are incubated with serial dilutions of the test compound in the absence of the virus.

    • Cell viability is assessed using methods such as the MTT or MTS assay, which measure mitochondrial activity.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined. The selectivity index (SI), calculated as CC50/IC50, is a crucial parameter for evaluating the therapeutic potential of a compound.

Visualizing the Landscape of HIV Treatment

To provide a clearer understanding of the mechanisms of action of current antiretroviral drugs, the following diagrams illustrate the HIV life cycle and the points of intervention for different drug classes, as well as a conceptual workflow for evaluating new anti-HIV candidates.

HIV_Lifecycle_and_ART cluster_host_cell Host Cell cluster_entry 1. Entry cluster_replication 2. Replication cluster_production 3. Production cluster_release 4. Release cluster_drugs Antiretroviral Drug Classes Binding Binding Fusion Fusion Binding->Fusion Reverse_Transcription Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription_Translation Transcription_Translation Assembly Assembly Transcription_Translation->Assembly Budding Budding Maturation Maturation Budding->Maturation Entry_Inhibitors Entry_Inhibitors Entry_Inhibitors->Binding Block Entry_Inhibitors->Fusion Block NRTIs_NNRTIs NRTIs & NNRTIs NRTIs_NNRTIs->Reverse_Transcription Inhibit INSTIs INSTIs INSTIs->Integration Inhibit PIs Protease Inhibitors PIs->Maturation Inhibit

Caption: The HIV life cycle and the targets of current antiretroviral drug classes.

Anti_HIV_Drug_Screening_Workflow Compound_Library Compound Library (e.g., this compound) Primary_Screening Primary Screening (Cell-based HIV inhibition assay) Compound_Library->Primary_Screening Hit_Identification Identify Active Compounds ('Hits') Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Dose_Response Dose-Response & Cytotoxicity Assays (Determine IC50 & CC50) Hit_Identification->Dose_Response Active Lead_Selection Select Lead Compounds (High Potency & Low Toxicity) Dose_Response->Lead_Selection Mechanism_of_Action Mechanism of Action Studies Lead_Selection->Mechanism_of_Action Preclinical_Development Preclinical Development Mechanism_of_Action->Preclinical_Development

Caption: A generalized workflow for the in vitro screening of potential anti-HIV compounds.

Conclusion and Future Directions

The field of antiretroviral drug development has set a high bar for potency, safety, and resistance profile. For natural products like this compound to be considered viable candidates, they must demonstrate comparable or superior characteristics to the drugs currently in clinical use. This guide serves as a call for further research to fill the existing data gap and to rigorously evaluate the potential of this compound as a future anti-HIV therapeutic agent.

References

Unveiling the Cross-Resistance Profile of Cancer Cells to Euonymine and Paclitaxel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Interplay of Natural Compounds and Chemotherapeutic Agents in Oncology Research

In the landscape of cancer therapeutics, the emergence of drug resistance remains a formidable challenge, often leading to treatment failure. Paclitaxel (B517696), a potent microtubule-stabilizing agent, is a cornerstone of chemotherapy for various cancers. However, its efficacy is frequently undermined by the development of resistance, a phenomenon often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). This guide provides a comparative analysis of the cross-resistance profile between paclitaxel and Euonymine, a naturally occurring compound with potential P-glycoprotein inhibitory activity. While direct comparative studies on cross-resistance are not yet available, this guide synthesizes existing data to explore the hypothesis that this compound may serve as a chemosensitizer to overcome paclitaxel resistance.

Performance Comparison: Cytotoxicity and Resistance Modulation

The central hypothesis of this guide is that this compound, by inhibiting P-glycoprotein, can restore or enhance the cytotoxic effects of paclitaxel in resistant cancer cells. P-gp, encoded by the ABCB1 gene, is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics, including paclitaxel, out of the cell, thereby reducing intracellular drug concentrations and leading to resistance.

While specific IC50 values for this compound's cytotoxicity and P-gp inhibition are not extensively documented in publicly available literature, its parent compound class, the cardenolides, and related natural products have shown potent biological activities. For the purpose of this guide, we will present a hypothetical data set based on typical findings for P-gp inhibitors and cytotoxic agents to illustrate the expected experimental outcomes.

Table 1: Comparative Cytotoxicity (IC50) of Paclitaxel and this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineDrugIC50 (nM)Fold Resistance
MCF-7 (Sensitive) Paclitaxel5-
This compound>10,000-
MCF-7/TAX (Resistant) Paclitaxel20040
This compound>10,000-
OVCAR8 (Sensitive) Paclitaxel10-
This compound>10,000-
OVCAR8 PTX R (Resistant) Paclitaxel15015
This compound>10,000-

Note: The IC50 values for this compound are presented as hypothetical, assuming it has low intrinsic cytotoxicity and its primary role is in chemosensitization. Fold resistance is calculated as the IC50 in the resistant cell line divided by the IC50 in the sensitive parent cell line.

Table 2: Effect of this compound on Paclitaxel Cytotoxicity in Resistant Cancer Cell Lines

Cell LineTreatmentPaclitaxel IC50 (nM)Reversal Fold
MCF-7/TAX Paclitaxel alone200-
Paclitaxel + this compound (1 µM)2010
OVCAR8 PTX R Paclitaxel alone150-
Paclitaxel + this compound (1 µM)1510

Note: The Reversal Fold indicates the factor by which this compound reduces the IC50 of paclitaxel in resistant cells, calculated as the IC50 of paclitaxel alone divided by the IC50 of paclitaxel in the presence of this compound.

Experimental Protocols

To empirically validate the cross-resistance profile and the potential of this compound to reverse paclitaxel resistance, a series of key experiments are necessary. Detailed methodologies for these experiments are provided below.

Cell Culture

Paclitaxel-sensitive (e.g., MCF-7, OVCAR8) and their corresponding paclitaxel-resistant (e.g., MCF-7/TAX, OVCAR8 PTX R) human cancer cell lines would be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained in a humidified incubator at 37°C with 5% CO2. The resistant cell lines would be periodically cultured in the presence of a low concentration of paclitaxel to maintain the resistant phenotype.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound and paclitaxel, alone and in combination, would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, cells are treated with serial dilutions of paclitaxel, this compound, or a combination of both for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine if the enhanced cytotoxicity is due to an increase in apoptosis, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay would be performed.

  • Cell Treatment: Cells are treated with paclitaxel, this compound, or their combination at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

To investigate the underlying molecular mechanisms, western blotting would be used to assess the expression levels of key proteins involved in apoptosis and drug resistance.

  • Protein Extraction: Cells are treated as in the apoptosis assay, and total protein is extracted using RIPA lysis buffer.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against P-gp (ABCB1), Bcl-2, Bax, cleaved caspase-3, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

P_gp_mediated_paclitaxel_resistance cluster_cell Cancer Cell cluster_membrane Cell Membrane paclitaxel Paclitaxel microtubules Microtubules paclitaxel->microtubules Stabilizes pgp P-glycoprotein (P-gp) paclitaxel->pgp mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces extracellular Extracellular pgp->extracellular Efflux This compound This compound This compound->pgp Inhibits intracellular Intracellular extracellular_paclitaxel Paclitaxel extracellular_paclitaxel->paclitaxel Enters cell

Caption: P-gp mediated paclitaxel resistance and this compound's inhibitory action.

experimental_workflow cluster_assays Assessments start Start: Culture Sensitive & Resistant Cells treatment Treat with Paclitaxel, this compound, and Combination start->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt facs Annexin V/PI Staining (Apoptosis) treatment->facs wb Western Blot (Protein Expression) treatment->wb data_analysis Data Analysis: - IC50 Calculation - Apoptosis Quantification - Protein Level Comparison mtt->data_analysis facs->data_analysis wb->data_analysis conclusion Conclusion: Evaluate Cross-Resistance & Reversal Potential data_analysis->conclusion

Caption: Experimental workflow for assessing cross-resistance.

apoptosis_pathway paclitaxel Paclitaxel microtubule_stabilization Microtubule Stabilization paclitaxel->microtubule_stabilization mitotic_arrest Mitotic Arrest microtubule_stabilization->mitotic_arrest bcl2_family Bcl-2 Family Modulation mitotic_arrest->bcl2_family bax Bax (Pro-apoptotic) bcl2_family->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 Downregulation mitochondria Mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase_cascade Caspase Cascade Activation caspase3 Caspase-3 (Cleaved) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Paclitaxel-induced apoptotic signaling pathway.

A Comparative Analysis of the Insecticidal Activity of Celastraceae Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Celastraceae family of plants, widely distributed in tropical and subtropical regions, is a rich source of structurally diverse secondary metabolites with potent biological activities. Among these, alkaloids, particularly sesquiterpene pyridine (B92270) alkaloids, have garnered significant attention for their notable insecticidal properties. This guide provides a comparative analysis of the insecticidal activity of various alkaloids isolated from prominent genera of the Celastraceae family, including Celastrus, Tripterygium, and Maytenus. The data presented is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, entomology, and the development of novel bio-insecticides.

Quantitative Insecticidal Activity of Celastraceae Alkaloids

The insecticidal efficacy of Celastraceae alkaloids has been evaluated against a range of insect pests, with the most extensively studied being the oriental armyworm (Mythimna separata) and the fall armyworm (Spodoptera frugiperda). The following tables summarize the key quantitative data from various studies, providing a comparative overview of the potency of these natural compounds.

Table 1: Insecticidal Activity of Alkaloids from Celastrus Species

Alkaloid/CompoundInsect SpeciesBioassay TypeEfficacy MetricValueReference
Celangulatin GMythimna separataIngested ToxicityKD₅₀849.61 µg/g[1]
Celangulatin HMythimna separataIngested ToxicityKD₅₀80.24 µg/g[1]
Celangulatin IMythimna separataIngested ToxicityKD₅₀96.29 µg/g[1]
Known Alkaloid 4Mythimna separataIngested ToxicityKD₅₀50.98 µg/g[1]
Celangulatin AMythimna separataIngested ToxicityKD₅₀68.5 µg/L[2]
Celangulatin BMythimna separataIngested ToxicityKD₅₀215.8 µg/L[2]
Celangulatin CMythimna separataContact ToxicityLD₅₀280.4 µg/mL[3]
Celangulatin FMythimna separataContact ToxicityLD₅₀210.5 µg/mL[3]
NW37Mythimna separata (4th instar larvae)Ingested ToxicityKD₅₀252.3 µg/g[4]
Celastrine AMythimna separataAntifeedantAntifeedant Activity93% at 500 mg/L[2]

Table 2: Insecticidal Activity of Alkaloids and other Compounds from Tripterygium Species

CompoundInsect SpeciesBioassay TypeEfficacy MetricValueReference
Triptolide (1)Mythimna separata (3rd or 5th instar larvae)Contact ToxicityLD₅₀1.6 µ g/insect [5]
Triptonide (2)Mythimna separata (3rd or 5th instar larvae)Contact ToxicityLD₅₀2.9 µ g/insect [5]
Euonine (3)Mythimna separata (3rd larvae)AntifeedantEC₅₀0.02 mM[5]
Triptolide (1)Mythimna separataIngested ToxicityKD₅₀13.5 µg/g[5]
Euonine (3)Mythimna separataIngested ToxicityKD₅₀29.0 µg/g[5][6]
WilforineOstrinia nubilalis (European corn borer)Ingested Toxicity-Toxic to young larvae[7]
WilforinePieris rapae (Cabbage leaf worm)Antifeedant-Effective at 1 x 10⁻⁵ dry weight[2][7]
WilforineCulex pipiens pallens (3rd instar larvae)LarvicidalLC₅₀14.57 µg/mL[7]
WilforineMusca domestica (Adults)Contact ToxicityLC₅₀21.00 µg/mL[7]
1-desacetylwilforineCulex pipiens pallens (3rd instar larvae)LarvicidalLC₅₀22.58 µg/mL[7]
1-desacetylwilforineMusca domestica (Adults)Contact ToxicityLC₅₀47.80 µg/mL[7]
WilforgineCulex pipiens pallens (3rd instar larvae)LarvicidalLC₅₀25.40 µg/mL[7]
WilforgineMusca domestica (Adults)Contact ToxicityLC₅₀70.19 µg/mL[7]
1-desacetylwilforgineCulex pipiens pallens (3rd instar larvae)LarvicidalLC₅₀25.70 µg/mL[7]
1-desacetylwilforgineMusca domestica (Adults)Contact ToxicityLC₅₀87.29 µg/mL[7]

Table 3: Insecticidal Activity of Compounds from Maytenus Species

CompoundInsect SpeciesBioassay TypeEfficacy MetricValueReference
20-alpha-HydroxytingenoneCydia pomonella (Codling moth larvae)Lethal, Antifeedant, IGR-Most active of tested compounds[8]
PristimerinCydia pomonella (Codling moth larvae)Antifeedant, Molt suppression-High activity[8]
TingenoneCydia pomonella (Codling moth larvae)--Lowest activity of tested compounds[8]

Experimental Protocols

The evaluation of insecticidal activity of Celastraceae alkaloids involves a series of standardized bioassays. The following are detailed methodologies for key experiments cited in the literature.

Bioassay-Guided Fractionation and Isolation

A general workflow for the isolation of insecticidal alkaloids from Celastraceae plant material is depicted below. This process involves sequential extraction and chromatographic separation, with each fraction being tested for insecticidal activity to guide the isolation of pure, active compounds.

G A Plant Material (e.g., Root Bark) B Grinding and Extraction (e.g., with Toluene or Ethanol) A->B C Crude Extract B->C D Bioassay Screening (e.g., against Mythimna separata) C->D E Active Crude Extract D->E Identifies Activity F Column Chromatography (e.g., Silica Gel, Macroporous Resin) E->F G Fractions F->G H Bioassay of Fractions G->H I Active Fractions H->I Identifies Active Fractions J Further Purification (e.g., RP-HPLC) I->J K Pure Compounds (Alkaloids) J->K L Structure Elucidation (MS, NMR) K->L M Identified Insecticidal Alkaloids L->M

Caption: Bioassay-guided isolation of insecticidal alkaloids.

Insecticidal Bioassays

1. Contact Toxicity Assay:

  • Objective: To determine the lethal dose of a compound when applied directly to the insect's cuticle.

  • Procedure:

    • Third or fifth instar larvae of the target insect (e.g., Mythimna separata) are used.[5]

    • The test compound is dissolved in an appropriate solvent (e.g., acetone).

    • A specific volume (e.g., 1 µL) of the solution is topically applied to the dorsal thorax of each larva using a microsyringe.[5]

    • Control larvae are treated with the solvent alone.

    • Treated larvae are kept in petri dishes with an artificial diet.

    • Mortality is recorded at specified time intervals (e.g., 24 hours).

    • The LD₅₀ (median lethal dose) is calculated using probit analysis.[5]

2. Ingested Toxicity (Dietary) Assay:

  • Objective: To assess the toxicity of a compound when ingested by the insect.

  • Procedure:

    • An artificial diet is prepared for the target insect larvae.

    • The test compound is incorporated into the diet at various concentrations.

    • A known number of larvae (e.g., third instar) are placed in containers with the treated diet.

    • A control group is fed a diet containing only the solvent.

    • Larval mortality and developmental effects are observed and recorded daily.

    • The LC₅₀ (median lethal concentration) or KD₅₀ (median knockdown dose) is determined.[1][4]

3. Antifeedant Assay:

  • Objective: To measure the deterrence of a compound on insect feeding behavior.

  • Procedure (Leaf Disc Choice Test):

    • Leaf discs of a host plant are punched out.

    • Test discs are treated with a solution of the alkaloid, while control discs are treated with the solvent.

    • One of each disc is placed in a petri dish with a single larva.

    • After a set period (e.g., 24 hours), the area of each disc consumed by the larva is measured.

    • The antifeedant index is calculated.

    • The EC₅₀ (effective concentration causing 50% antifeedance) can be determined.[5]

Proposed Mechanism of Action and Signaling Pathway

While the exact molecular targets for many Celastraceae alkaloids are still under investigation, some studies have shed light on their potential modes of action. For instance, Celangulin IV and V from Celastrus angulatus have been shown to inhibit Na⁺/K⁺-ATPase activity in the brain of Mythimna separata larvae.[9] This inhibition disrupts the ion balance across nerve cell membranes, leading to neurotoxic effects.

The following diagram illustrates a hypothetical signaling pathway for the neurotoxic effects of certain Celastraceae alkaloids.

G A Celastraceae Alkaloid (e.g., Celangulin IV) B Binding to Na+/K+-ATPase in Insect Neuron A->B C Inhibition of Na+/K+ Pump Activity B->C D Disruption of Na+ and K+ Ion Gradients C->D E Depolarization of Neuronal Membrane D->E F Altered Nerve Impulse Transmission E->F G Neurotoxicity F->G H Paralysis, Convulsions, Death G->H

Caption: Proposed neurotoxic mechanism of Celastraceae alkaloids.

Conclusion

The alkaloids from the Celastraceae family represent a promising source of potent insecticidal compounds. The data compiled in this guide highlight the significant toxicity of these natural products against various agricultural pests. The diverse chemical structures of these alkaloids offer a valuable scaffold for the development of new and effective bio-insecticides. Further research into their precise modes of action and the elucidation of their structure-activity relationships will be crucial for optimizing their efficacy and for their potential integration into sustainable pest management strategies. The detailed experimental protocols provided herein can serve as a foundation for future investigations in this field.

References

Lack of Evidence for Neuroprotective Effects of Euonymine Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the neuroprotective properties of a compound specifically identified as Euonymine. Despite searches for experimental data and mechanistic studies, no direct evidence was found to support its role in protecting neural cells. This absence of foundational data makes a direct benchmark comparison against known neuroprotective agents impossible at this time.

While the plant genus Euonymus has been investigated for its therapeutic potential, the neuroprotective activities observed in extracts of these plants have been attributed to other constituent compounds. For instance, studies on Euonymus alatus have identified substances such as protocatechuic acid, quercetin, and rutin (B1680289) as the active agents responsible for mitigating oxidative stress and neuroinflammation in preclinical models[1][2][3][4]. Research on Euonymus hamiltonianus has also pointed to various chemical constituents, but not this compound, as potential neuroprotective agents through their inhibitory effects on nitric oxide production and the expression of inflammatory markers[5].

It is important to distinguish this compound from a similarly named lignan, Eudesmin, which has been the subject of neuroprotection research. Studies on Eudesmin have demonstrated its ability to protect neurons from amyloid-β induced toxicity, suggesting a potential therapeutic role in neurodegenerative diseases like Alzheimer's[6][7].

A publication detailing the total synthesis of this compound mentions its bioactivities, specifically anti-HIV and P-glycoprotein inhibitory effects, but does not report any neuroprotective actions[8]. This further underscores the current lack of research focus on this particular compound within the context of neuroscience and neuropharmacology.

Without any experimental data on this compound's effects on neuronal viability, apoptosis, oxidative stress, or specific signaling pathways, a comparative guide cannot be constructed. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled due to the absence of primary research on the neuroprotective effects of this compound.

Therefore, for researchers, scientists, and drug development professionals interested in this area, the initial step would be to conduct exploratory studies to determine if this compound exhibits any neuroprotective activity. Such research would need to establish a foundational dataset, including dose-response effects on neuronal cell cultures under various stress conditions (e.g., oxidative stress, excitotoxicity, neuroinflammation). Only after such primary data becomes available can a meaningful benchmark comparison with established neuroprotective compounds be undertaken.

References

In Silico Docking Analysis of P-glycoprotein and HIV Reverse Transcriptase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in silico docking studies for inhibitors of two critical drug targets: P-glycoprotein (P-gp) and Human Immunodeficiency Virus (HIV) Reverse Transcriptase. While direct in silico docking studies on Euonymine are not extensively available in published literature, its known inhibitory activity against both P-gp and HIV reverse transcriptase makes it a compelling candidate for such analysis. This document outlines the methodologies and presents comparative data from studies on other known inhibitors, establishing a framework for evaluating the potential of novel compounds like this compound.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance in cancer by expelling chemotherapeutic agents from cells.[1][2] In silico docking is a valuable tool for identifying and characterizing potential P-gp inhibitors that can circumvent this resistance.[1]

Comparative Docking Data of P-gp Inhibitors

The following table summarizes the binding energies of various compounds docked against P-glycoprotein, as reported in different studies. Lower binding energy generally indicates a more stable protein-ligand complex.

CompoundPredicted Binding Energy (kcal/mol)Reference
Verapamil-8.0 ± 0.56[3]
Piperine-8.3 ± 0.33[3]
Curcumin-9.1 ± 0.26[3]
Quercetin-8.5 ± 0.05[3]
Berberine chloride (Substrate)-8.7 ± 0.35[3]
Bidwillon AApproximately -9.5 (Closed Conf.)[4]
MiltironeApproximately -9.0 (Closed Conf.)[4]
TariquidarApproximately -11.5 (Closed Conf.)[4]
Doxorubicin (Substrate)Approximately -8.5 (Closed Conf.)[4]
Experimental Protocol: In Silico Docking of P-gp Inhibitors

This protocol outlines a general workflow for performing molecular docking studies with P-glycoprotein using AutoDock, a widely used software.[5][6][7]

1. Preparation of the Receptor (P-glycoprotein):

  • Obtain Protein Structure: The 3D structure of human P-glycoprotein can be obtained from the Protein Data Bank (PDB). If a complete experimental structure is unavailable, a homology model may be constructed using a suitable template, such as the murine P-gp structure.[8][9]

  • Pre-processing: The downloaded PDB file is processed to remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the study.[7]

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges (e.g., Gasteiger charges) are assigned to each atom.[10] This is a critical step for accurate electrostatic interaction calculations.

  • File Format Conversion: The prepared protein structure is converted to the PDBQT file format, which is required by AutoDock.[6][11]

2. Preparation of the Ligand (Inhibitor):

  • Ligand Structure: The 2D structure of the ligand (e.g., this compound or other inhibitors) is drawn using chemical drawing software like ChemDraw and converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a stable conformation.

  • Torsion Angles and File Format: The rotatable bonds (torsion angles) of the ligand are defined, and the structure is saved in the PDBQT format.[10]

3. Docking Simulation:

  • Grid Box Definition: A 3D grid box is defined around the active site of P-gp.[7] The size and center of the grid box should be sufficient to encompass the entire binding pocket where the ligand is expected to interact.

  • Running AutoDock: The docking simulation is performed using the prepared protein and ligand PDBQT files and the defined grid parameters. AutoDock employs a genetic algorithm to explore various conformations of the ligand within the binding site and calculates the binding energy for each conformation.[12]

  • Analysis of Results: The results are presented as a series of docked conformations (poses) ranked by their binding energies. The pose with the lowest binding energy is typically considered the most favorable. Further analysis involves visualizing the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.[4]

P-glycoprotein Docking Workflow

P_gp_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Structure Obtain P-gp Structure (PDB or Homology Model) Protein_Prep Pre-process Protein: - Remove Water - Add Hydrogens - Assign Charges Protein_Structure->Protein_Prep Ligand_Structure Prepare Ligand Structure (e.g., this compound) Ligand_Prep Energy Minimize Ligand Define Rotatable Bonds Ligand_Structure->Ligand_Prep PDBQT_Conversion Convert to PDBQT Format Protein_Prep->PDBQT_Conversion Ligand_Prep->PDBQT_Conversion Grid_Box Define Grid Box (Active Site) PDBQT_Conversion->Grid_Box Run_AutoDock Run Docking Simulation (Genetic Algorithm) Grid_Box->Run_AutoDock Analyze_Results Analyze Docking Poses and Binding Energies Run_AutoDock->Analyze_Results Visualize_Interactions Visualize Protein-Ligand Interactions Analyze_Results->Visualize_Interactions

Caption: Workflow for in silico docking of inhibitors with P-glycoprotein.

HIV Reverse Transcriptase Inhibition

HIV reverse transcriptase (RT) is a key enzyme in the HIV life cycle, responsible for converting the viral RNA genome into DNA.[13][14] It is a primary target for antiretroviral drugs, and in silico docking plays a crucial role in the discovery and development of new RT inhibitors.[13][15]

Comparative Docking Data of HIV Reverse Transcriptase Inhibitors

The following table presents the binding energies of several phytochemicals and approved drugs when docked against HIV-1 reverse transcriptase.

CompoundPredicted Binding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Reference
Aleuritolic acid-8.480.61[10]
Delavirdine (DLV)-6.85-[10]
Efavirenz (EFV)-6.53-[10]
Nevirapine (NVP)-5.63-[10]
(5E)-3-(2-aminoethyl)-5-benzylidene-1,3-thiazolidine-2,4-dione--[16]

Note: A specific binding energy value for the thiazolidine (B150603) derivative was not provided in the abstract, but the study indicated high-affinity binding.[16]

Experimental Protocol: In Silico Docking of HIV-RT Inhibitors

The protocol for docking inhibitors to HIV reverse transcriptase is similar to that for P-glycoprotein and is detailed below.

1. Preparation of the Receptor (HIV Reverse Transcriptase):

  • Obtain Protein Structure: The 3D crystal structure of HIV-1 reverse transcriptase (e.g., PDB ID: 1REV) is downloaded from the Protein Data Bank.[10]

  • Pre-processing: Water molecules and any co-crystallized inhibitors are removed from the PDB file.

  • Protonation and Charge Assignment: Hydrogens are added to the protein, and Kollman united charges are assigned.[10]

  • File Format Conversion: The prepared HIV-RT structure is converted to the PDBQT format for use in AutoDock.

2. Preparation of the Ligand (Inhibitor):

  • Ligand Structure: The 3D structure of the inhibitor is generated and energy-minimized.

  • Charge and Torsion Assignment: Gasteiger charges are added to the ligand, and rotatable bonds are defined.[10]

  • File Format Conversion: The final ligand structure is saved in the PDBQT format.

3. Docking Simulation:

  • Grid Box Definition: A grid box is centered on the non-nucleoside inhibitor-binding pocket (NNIBP) of the p66 subunit of HIV-RT. The dimensions are set to encompass the entire active site.

  • Running AutoDock: Docking is performed using AutoDock, typically employing the Lamarckian genetic algorithm.[10] This involves multiple independent docking runs to ensure thorough exploration of the conformational space.

  • Analysis of Results: The docking results are clustered and ranked based on binding energy. The lowest energy conformation is selected for detailed analysis of the interactions with the amino acid residues in the binding pocket.

HIV Reverse Transcriptase Docking Workflow

HIV_RT_Docking_Workflow cluster_prep_hiv Preparation cluster_docking_hiv Docking cluster_analysis_hiv Analysis HIV_Protein_Structure Obtain HIV-RT Structure (e.g., PDB: 1REV) HIV_Protein_Prep Pre-process HIV-RT: - Remove Water/Ligands - Add Hydrogens - Assign Charges HIV_Protein_Structure->HIV_Protein_Prep HIV_Ligand_Structure Prepare Inhibitor Structure (e.g., this compound) HIV_Ligand_Prep Energy Minimize Inhibitor Define Torsions HIV_Ligand_Structure->HIV_Ligand_Prep HIV_PDBQT_Conversion Convert to PDBQT Format HIV_Protein_Prep->HIV_PDBQT_Conversion HIV_Ligand_Prep->HIV_PDBQT_Conversion HIV_Grid_Box Define Grid Box (NNIBP) HIV_PDBQT_Conversion->HIV_Grid_Box HIV_Run_AutoDock Run Docking Simulation HIV_Grid_Box->HIV_Run_AutoDock HIV_Analyze_Results Rank Poses by Binding Energy HIV_Run_AutoDock->HIV_Analyze_Results HIV_Visualize_Interactions Visualize Interactions with Active Site Residues HIV_Analyze_Results->HIV_Visualize_Interactions

Caption: Workflow for in silico docking of inhibitors with HIV reverse transcriptase.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.